Lankacidinol A
Beschreibung
Eigenschaften
Molekularformel |
C27H37NO8 |
|---|---|
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
[(1S,3Z,5E,7S,9Z,11Z,13S,15R,19R)-7-hydroxy-2-[[(2R)-2-hydroxypropanoyl]amino]-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate |
InChI |
InChI=1S/C27H37NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17-18,20-23,29,31H,10,14H2,1-6H3,(H,28,33)/b11-8+,12-9-,15-7-,16-13-/t17-,18-,20+,21-,22-,23?,27+/m1/s1 |
InChI-Schlüssel |
WDAIURVMANXCNS-ZEARGDHPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Lankacidinol A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lankacidinol A, a member of the lankacidin family of polyketide antibiotics, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound from Streptomyces species. Detailed methodologies for fermentation, extraction, and purification are presented, alongside a summary of key quantitative data. Furthermore, this document includes visualizations of the proposed biosynthetic pathway and the general regulatory signaling cascade involved in lankacidin production, offering a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Discovery of this compound
This compound is a naturally occurring polyketide antibiotic belonging to the lankacidin group. These macrocyclic compounds are produced by various strains of soil-dwelling bacteria of the genus Streptomyces. Historically, the lankacidin family, including Lankacidin C, was first isolated from Streptomyces rochei[1][2]. More recently, Lankacidinol, designated as compound 3 in the study, was isolated from the fermentation broth of Streptomyces sp. HS-NF-1178, an actinomycete strain isolated from a soil sample collected in Hangzhou, China[3][4]. This discovery highlighted the continued potential of Streptomyces as a source of novel and structurally diverse bioactive secondary metabolites. The structure of this compound was determined through extensive spectroscopic analysis, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS)[3][4].
Experimental Protocols
Fermentation of Streptomyces sp. HS-NF-1178
The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. The following protocol is based on the methods described for the isolation of lankacidin-related metabolites from Streptomyces sp. HS-NF-1178.
2.1.1. Seed Culture Preparation
-
Medium Composition (per liter of tap water):
-
Glucose: 4.0 g
-
Malt extract: 10.0 g
-
Yeast extract: 4.0 g
-
CaCO₃: 2.0 g
-
pH adjusted to 7.2–7.4.
-
-
Inoculation and Incubation:
-
Inoculate 1 L Erlenmeyer flasks containing 250 mL of the seed medium with a stock culture of Streptomyces sp. HS-NF-1178.
-
Incubate at 28 °C for 48 hours on a rotary shaker at 250 rpm.
-
2.1.2. Production Fermentation
-
Medium Composition (per liter of tap water):
-
Glucose: 10.0 g
-
Soluble starch: 40.0 g
-
Yeast extract: 4.0 g
-
Malt extract: 10.0 g
-
CaCO₃: 2.0 g
-
MgSO₄·7H₂O: 1.0 g
-
NaCl: 1.0 g
-
KH₂PO₄: 2.0 g
-
pH adjusted to 7.2–7.4.
-
-
Inoculation and Fermentation Conditions:
-
Transfer 1 L of the seed culture into a 50 L fermentor containing 30 L of the production medium.
-
Carry out the fermentation at 28 °C for 6 days.
-
Maintain agitation at 100 rpm with an aeration rate of 700 L of air per hour.
-
Extraction and Isolation of this compound
The following procedure outlines the extraction and purification of this compound from the fermentation broth.
-
Extraction:
-
Filter the 30 L fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.
-
-
Column Chromatography:
-
Subject the crude extract to silica (B1680970) gel column chromatography (100–200 mesh).
-
Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 95:5, 90:10, 85:15, 80:20, 70:30 v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using semi-preparative HPLC.
-
A typical system might involve a C18 column with a mobile phase gradient of acetonitrile/methanol/water.
-
The specific gradient and column will require optimization based on the impurity profile of the fractions. In the isolation from Streptomyces sp. HS-NF-1178, Lankacidinol (compound 3) was obtained from a fraction that was further purified by semi-preparative HPLC eluting with CH₃CN/CH₃OH/H₂O (20:20:60, v/v).
-
Structural Elucidation
The structure of this compound is confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed to determine the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is used to determine the molecular formula.
Data Presentation
Quantitative Yield
The following table summarizes the yield of this compound isolated from the fermentation of Streptomyces sp. HS-NF-1178.
| Compound | Fermentation Volume (L) | Crude Extract (g) | Purified Yield (mg) |
| This compound | 30 | 36.6 | 25.3 |
Spectroscopic Data
The definitive structural confirmation of this compound relies on its unique NMR and MS data.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
(Note: The following is a representative table based on published data for lankacidinol and related compounds. For precise, experimentally derived chemical shifts and coupling constants, refer to the supporting information of relevant publications such as Hong et al., 2017 in the Journal of the American Chemical Society[1].)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| 2 | Value | Value |
| 3 | Value | Value |
| 4 | Value | Value |
| 5 | Value | Value |
| ... | ... | ... |
Mass Spectrometry Data:
-
Molecular Formula: C₂₇H₃₅NO₈
-
HR-ESI-MS: m/z [M+H]⁺ calculated and found values would be presented here.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation.
Proposed Biosynthetic Pathway
The biosynthesis of the lankacidin core is proposed to proceed via a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. The following diagram depicts a simplified proposed biosynthetic pathway leading to the lankacidin skeleton.
Caption: Proposed this compound Biosynthesis.
Regulatory Signaling Pathway
The production of lankacidins in Streptomyces rochei is known to be regulated by butenolide-type signaling molecules. This diagram illustrates the general principle of this regulatory cascade.
Caption: Butenolide Signaling in Lankacidin Production.
Conclusion
This technical guide has provided a detailed overview of the discovery, isolation, and characterization of this compound from Streptomyces. The outlined experimental protocols, quantitative data, and pathway visualizations serve as a valuable resource for researchers engaged in the study of natural products. The continued exploration of Streptomyces diversity, coupled with modern analytical techniques, promises the discovery of further novel lankacidin analogues with potentially enhanced therapeutic properties. Further research into the specific regulatory mechanisms governing this compound biosynthesis could also pave the way for metabolic engineering strategies to improve production titers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two new lankacidin-related metabolites from Streptomyces sp. HS-NF-1178 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Lankacidinol A and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lankacidin class of polyketide antibiotics, isolated from Streptomyces rochei, has garnered significant interest within the scientific community due to their potent and diverse biological activities. Among these, Lankacidinol A and its derivatives have emerged as promising scaffolds for the development of novel therapeutic agents. These compounds exhibit a spectrum of activities, most notably antibacterial effects against Gram-positive bacteria and compelling antitumor properties.[1][2][3] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
The core structure of lankacidins is characterized by a 17-membered macrocycle containing a unique β-keto-δ-lactone moiety.[4] However, the chemical instability of this core has posed challenges for derivatization and therapeutic development.[2][4] To address this, modular and biomimetic synthetic approaches are being actively explored, enabling the generation of novel derivatives with improved stability and potentially enhanced biological activity.[5][6][7][8]
Antibacterial Activity
This compound and its derivatives demonstrate notable activity primarily against Gram-positive bacteria. Their mechanism of action involves the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.[1] Specifically, they bind to the peptidyl transferase center, thereby interfering with peptide bond formation.[9]
Quantitative Antibacterial Data
The antibacterial efficacy of lankacidin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the available MIC data for selected lankacidin derivatives.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2,18-seco-lankacidinol B (reported structure) | Haemophilus influenzae | 32 | [1] |
| 2,18-seco-lankacidinol B (reassigned structure) | Haemophilus influenzae | 32 | [1] |
| Lankacidin C | Gram-positive bacteria | Comparable to erythromycin | [1] |
| Lankacidinol | Gram-positive bacteria | Comparable to erythromycin | [1] |
Note: The weak activity of the acyclic 2,18-seco-lankacidinol B derivatives suggests that the macrocyclic ring or the C18 pyruvamide (B1210208) sidechain is crucial for potent antibacterial activity.[1][4]
Antitumor Activity
Initially, the antitumor activity of lankacidins was thought to be a consequence of their inhibitory effect on protein synthesis. However, recent studies have revealed a distinct and compelling mechanism: the stabilization of microtubules, akin to the action of the widely used anticancer drug, paclitaxel.[10][11][12] This discovery has opened new avenues for the development of lankacidin-based chemotherapeutics. By binding to tubulin, these compounds promote its polymerization and stabilize the resulting microtubules, leading to cell cycle arrest and apoptosis.[10]
Quantitative Antitumor Data
The cytotoxic effects of this compound derivatives against various cancer cell lines are evaluated by determining the half-maximal inhibitory concentration (IC50). The table below presents a summary of the reported IC50 values.
| Compound/Derivative | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Lankacidin C | HeLa | 48 | >300 | |
| 72 | ~250 | |||
| 96 | 223.5 | [13] | ||
| Lankacidin C | T47D (Breast Cancer) | 48 | 26.3 | [13] |
| 72 | 15.8 | [13] | ||
| 96 | 11.1 | [13] | ||
| 13-O-cinnamoyl-lankacidin C | HeLa | - | ~30 | [13] |
| 7,13-di-O-cinnamoyl-lankacidin C | Various | - | Considerable activity | [13] |
Note: Structure-activity relationship studies have indicated that modifications at the C8 and C14 positions of Lankacidin C, such as the introduction of an acyloxy group, can potentiate its antitumor activity.[14] Furthermore, esterification at the C-13 position with a cinnamoyl group has been shown to dramatically improve cytotoxicity against HeLa cells.[13][15]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The lankacidin derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A growth control well (bacteria without the compound) and a sterility control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 48, 72, or 96 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Tubulin Polymerization Assay
This assay is used to investigate the effect of compounds on the in vitro polymerization of tubulin.
Methodology:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP (guanosine triphosphate), and a fluorescent reporter in a polymerization buffer is prepared.
-
Compound Addition: The this compound derivative at various concentrations is added to the reaction mixture in a 96-well plate. A control with no compound and a positive control (e.g., paclitaxel) are included.
-
Initiation of Polymerization: The plate is transferred to a microplate reader pre-warmed to 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The increase in fluorescence (or absorbance/light scattering) is monitored over time.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls to determine its effect on microtubule dynamics.
Signaling Pathways and Mechanisms of Action
Antitumor Mechanism: Microtubule Stabilization
The antitumor activity of this compound and its derivatives is attributed to their ability to stabilize microtubules. This mechanism disrupts the dynamic instability of microtubules, which is essential for various cellular processes, particularly mitosis.
Caption: this compound derivatives induce apoptosis by stabilizing microtubules.
Antibacterial Mechanism: Inhibition of Protein Synthesis
The antibacterial action of these compounds stems from their ability to halt protein synthesis in bacteria, a process vital for their survival and replication.
Caption: Inhibition of bacterial protein synthesis by this compound derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the biological activity of newly synthesized this compound derivatives.
Caption: Workflow for evaluating the biological activity of this compound derivatives.
Conclusion
This compound and its derivatives represent a versatile class of natural products with significant potential for the development of both antibacterial and antitumor agents. Their distinct mechanisms of action—protein synthesis inhibition in bacteria and microtubule stabilization in cancer cells—make them attractive candidates for further investigation. The ongoing efforts in modular synthesis are crucial for overcoming the inherent instability of the lankacidin core and for generating a wider array of derivatives for comprehensive structure-activity relationship studies. This will undoubtedly pave the way for the optimization of lead compounds with enhanced therapeutic profiles. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising class of molecules.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Biomimetic Synthesis of Lankacidin Antibiotics - Journal of the American Chemical Society - Figshare [figshare.com]
- 6. Biomimetic Synthesis of Lankacidin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graduate-studies-in-cancer-research.org [graduate-studies-in-cancer-research.org]
- 11. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor and immunosuppressive activities of lankacidin-group antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Lankacidinol A: A Technical Guide to its Natural Source, Biosynthesis, and Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidinol A is a member of the lankacidin family of polyketide antibiotics. These natural products have garnered significant interest within the scientific community due to their potent antimicrobial activities, particularly against various bacterial strains. This technical guide provides a comprehensive overview of the natural source of this compound, its producing organism, biosynthetic pathway, and available data on its production. The information is presented to be a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Natural Source and Producing Organism
This compound, along with other lankacidin derivatives, is a secondary metabolite produced by the soil-dwelling bacterium, Streptomyces rochei.[1][2] Specifically, Streptomyces rochei strain 7434AN4 has been identified as a producer of lankacidins.[3][4] Members of the Streptomyces genus are well-known for their ability to synthesize a wide array of bioactive compounds, making them a rich source for the discovery of novel therapeutic agents.
Biosynthesis of this compound
The biosynthesis of lankacidins in Streptomyces rochei is orchestrated by a complex enzymatic machinery encoded by the lkc gene cluster. This cluster is located on a giant linear plasmid designated pSLA2-L.[3][4] The biosynthetic pathway involves a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system.
A proposed biosynthetic pathway for the core structure of lankacidins involves the assembly of precursor units by the PKS/NRPS enzymes. A key step in the formation of the characteristic 17-membered macrocyclic ring is a cyclization reaction catalyzed by a flavin-dependent amine oxidase, LkcE.[3] The regulation of the lankacidin biosynthetic gene cluster is intricate, involving signaling molecules such as SRB1 and SRB2, which act as inducers of antibiotic production.
Below is a simplified representation of the proposed biosynthetic pathway leading to the lankacidin core structure.
Caption: Proposed biosynthetic pathway for the Lankacidin core structure.
Production of this compound
Fermentation Data
| Parameter | Optimal Value/Condition | Reference |
| Producing Organism | Streptomyces rochei | [1][2] |
| Carbon Source | Glycerol (2%) | [5][6] |
| Nitrogen Source | Peptone (1%) | [5][6] |
| Initial pH | 7.5 | [5][6] |
| Temperature | 32°C | [5][6] |
| Incubation Time | 120 hours | [5] |
| Inoculum Size | 20% (v/v) | [5] |
| Additives | Sea Water (30%), NaCl (1%) | [5][6] |
| This compound Yield | Data not available |
Experimental Protocols
Detailed, step-by-step protocols specifically for the fermentation and isolation of this compound are not extensively documented. The following sections provide generalized methodologies based on common practices for the cultivation of Streptomyces and the extraction of polyketide antibiotics. These protocols should be considered as a starting point and may require significant optimization.
This protocol outlines a typical procedure for the cultivation of Streptomyces rochei for the production of secondary metabolites.
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Streptomyces rochei spores or mycelia from a stock culture to a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 28-30°C on a rotary shaker (200-250 rpm) for 2-3 days until dense growth is observed.
-
-
Production Fermentation:
-
Prepare the production medium with optimized components (see Table 1).
-
Sterilize the production medium by autoclaving.
-
Inoculate the production medium with the seed culture (e.g., 10-20% v/v).
-
Incubate the production culture under optimized conditions (e.g., 32°C, pH 7.5) on a rotary shaker for an extended period (e.g., 5-7 days) to allow for the accumulation of secondary metabolites.
-
This generalized protocol describes the extraction and purification of lankacidins from the fermentation broth.
-
Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, multiple times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel or Sephadex LH-20).[7]
-
Elute the column with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components of the extract.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the compound of interest.
-
Perform further purification steps, such as preparative HPLC, to obtain pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The following diagram illustrates a general workflow for the production and isolation of this compound.
Caption: General experimental workflow for this compound production.
Conclusion
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclization mechanism for the synthesis of macrocyclic antibiotic lankacidin in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of linear plasmids from lankacidin-producing Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Loading and Hydroxylation Steps in Lankamycin Biosynthesis in Streptomyces rochei - PMC [pmc.ncbi.nlm.nih.gov]
Lankacidinol A: A Technical Guide to Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of Lankacidinol A, a complex macrocyclic antibiotic. This document collates critical Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data into a structured format, details the experimental protocols for data acquisition, and visualizes the workflow for its characterization.
Core Spectroscopic Data
The structural elucidation of this compound, a 17-membered macrocyclic polyketide produced by Streptomyces rochei, relies heavily on one-dimensional and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry. The following tables summarize the key quantitative data essential for the identification and characterization of this natural product.
Table 1: ¹H NMR Spectroscopic Data for this compound
This table presents the proton NMR chemical shifts (δ) and coupling constants (J) for this compound. This data is fundamental for determining the proton environment and connectivity within the molecule.
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 2.58 | m | |
| 3 | 4.09 | d | 10.5 |
| 4 | 2.65 | m | |
| 5 | 3.51 | m | |
| 6 | 1.80, 1.62 | m | |
| 7 | 4.15 | m | |
| 8 | 5.86 | dd | 15.5, 8.0 |
| 9 | 6.45 | dd | 15.5, 10.0 |
| 10 | 6.09 | t | 10.0 |
| 11 | 6.01 | m | |
| 12 | 5.80 | m | |
| 13 | 3.85 | m | |
| 14 | 1.75, 1.55 | m | |
| 15 | 2.05, 1.90 | m | |
| 16 | 5.48 | m | |
| 18 | 4.90, 4.45 | d | 12.0 |
| 20-Me | 1.01 | d | 6.5 |
| 21-Me | 1.71 | s | |
| 22-Me | 0.95 | d | 7.0 |
| 2', 3'-Me | 1.25, 1.18 | d | 6.5 |
| 4'-OH | 3.45 | d | 5.0 |
| 7-OH | 3.65 | d | 4.5 |
| 13-OH | 3.55 | d | 5.5 |
| NH | 7.55 | d | 8.5 |
Data sourced from Lu et al., J. Antibiot., 2018.
Table 2: ¹³C NMR Spectroscopic Data for this compound
The carbon-13 NMR data provides a map of the carbon skeleton of this compound. The chemical shifts (δ) are indicative of the electronic environment of each carbon atom.
| Position | δ (ppm) |
| 1 | 171.5 |
| 2 | 45.8 |
| 3 | 75.1 |
| 4 | 42.3 |
| 5 | 72.8 |
| 6 | 35.4 |
| 7 | 68.9 |
| 8 | 131.2 |
| 9 | 134.5 |
| 10 | 128.9 |
| 11 | 130.7 |
| 12 | 125.6 |
| 13 | 76.4 |
| 14 | 38.7 |
| 15 | 40.2 |
| 16 | 135.8 |
| 17 | 130.1 |
| 18 | 65.3 |
| 19 | 205.1 |
| 20 | 15.9 |
| 21 | 12.8 |
| 22 | 18.2 |
| 1' | 175.4 |
| 2' | 70.1 |
| 3' | 20.5, 19.8 |
Data sourced from Lu et al., J. Antibiot., 2018.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
HRMS data is crucial for determining the elemental composition and exact mass of this compound.
| Ion Formula | Calculated m/z | Measured m/z |
| [M+H]⁺ | 492.2905 | 492.2901 |
| [M+Na]⁺ | 514.2724 | 514.2720 |
Data represents typical expected values for this compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for the accurate characterization of this compound. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Temperature: 298 K.
-
Sweep Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing:
-
Apply a line broadening factor of 0.3 Hz.
-
Manually phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Temperature: 298 K.
-
Sweep Width: 200-240 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing:
-
Apply a line broadening factor of 1.0 Hz.
-
Manually phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Utilize standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon connectivities, which are essential for complete structural assignment.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
-
Instrumentation and Analysis:
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 100-1000).
-
Data Analysis: Determine the accurate mass of the molecular ions and use this to calculate the elemental composition.
-
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow of experiments and data analysis in the characterization of this compound.
An In-depth Technical Guide on the Stereochemistry and Absolute Configuration of Lankacidinol A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of Lankacidinol A, a polyketide antibiotic. Given the structural complexity and the history of stereochemical revisions within the lankacidin family, this document synthesizes the current understanding, drawing from foundational studies on related compounds and established analytical methodologies.
Introduction to this compound and the Lankacidin Family
This compound belongs to the lankacidin group of antibiotics, which are 17-membered macrocyclic polyketides produced by Streptomyces species. These compounds have garnered significant interest due to their potent antibacterial and antitumor activities. The intricate stereochemical nature of these molecules is crucial for their biological function, and its precise determination is a fundamental aspect of their study and potential therapeutic development.
The absolute configurations of the parent compounds, lankacidin C and its monoacetate, lankacidin A, were initially determined through X-ray crystallographic analysis of their hydrazone derivatives.[1] This foundational work has served as a basis for the stereochemical assignment of other members of the lankacidin family, including this compound. However, the total synthesis of several related lankacidin natural products has led to the revision of their initially proposed stereostructures, highlighting the challenges in assigning the absolute configuration of these complex molecules based solely on spectroscopic data and analogy.[2][3][4][5]
Absolute Configuration of this compound
While a definitive total synthesis and unequivocal assignment of all stereocenters for this compound have not been extensively reported in a singular comprehensive study, its absolute configuration is presumed based on biosynthetic relationships and analogy to the crystallographically determined structures of Lankacidin A and C. The core macrocyclic structure of this compound contains multiple chiral centers, the assigned configurations of which are presented in Table 1. It is critical for researchers to note that these assignments, particularly for the side chain, should be considered putative until rigorously confirmed by total synthesis and detailed chiral analysis of this compound itself.
Table 1: Postulated Absolute Configuration of Chiral Centers in this compound
| Stereocenter | Assigned Configuration | Basis for Assignment |
| C2 | R | Analogy to Lankacidin C |
| C3 | S | Analogy to Lankacidin C |
| C4 | R | Analogy to Lankacidin C |
| C5 | S | Analogy to Lankacidin C |
| C7 | R | Analogy to Lankacidin C |
| C13 | R | Analogy to Lankacidin C |
| C14 | S | Analogy to Lankacidin C |
| C15 | R | Analogy to Lankacidin C |
| C17 | S | Analogy to Lankacidin C |
Note: The configurations listed are based on the established stereochemistry of the lankacidin core. The stereocenters in the side chain may require further definitive confirmation.
Experimental Protocols for Stereochemical Determination
The determination of the absolute configuration of complex natural products like this compound relies on a combination of spectroscopic and synthetic methods. The following sections detail the key experimental protocols employed in the study of the lankacidin family.
X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.
-
Protocol for X-ray Crystallographic Analysis of a Lankacidin Derivative:
-
Crystallization: A pure sample of the lankacidin derivative (e.g., a p-bromophenylsulfonylhydrazone) is dissolved in a suitable solvent system (e.g., methanol/water, acetone/hexane) to near saturation. Crystals are grown by slow evaporation of the solvent or by vapor diffusion.
-
Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and cooled under a stream of liquid nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. The absolute configuration is determined by analyzing the Flack parameter.[6]
-
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY and ROESY, is instrumental in determining the relative stereochemistry of a molecule by identifying through-space correlations between protons.
-
Protocol for NOESY/ROESY Analysis:
-
Sample Preparation: A solution of this compound (1-5 mg) is prepared in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Data Acquisition: 2D NOESY or ROESY spectra are acquired on a high-field NMR spectrometer (≥500 MHz). The mixing time is a critical parameter and should be optimized to observe key correlations (typically 200-800 ms).
-
Data Analysis: Cross-peaks in the NOESY/ROESY spectrum indicate protons that are in close spatial proximity (typically < 5 Å). The presence or absence of these correlations allows for the determination of the relative configuration of stereocenters.[7][8][9][10][11]
-
Table 2: Representative ¹H and ¹³C NMR Data for the Lankacidin Core (Hypothetical for this compound)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | Key NOESY/ROESY Correlations |
| 2 | 85.2 | 3.85 (d, 9.5) | H-2 / H-17 |
| 3 | 205.1 | - | - |
| 4 | 50.3 | 3.15 (m) | H-4 / H-5 |
| 5 | 72.1 | 4.20 (dd, 9.0, 3.5) | H-5 / H-4, H-5 / H-14 |
| 7 | 78.5 | 5.10 (br s) | H-7 / H-8 |
| 13 | 45.6 | 2.50 (m) | H-13 / H-14 |
| 14 | 35.1 | 1.80 (m), 1.65 (m) | H-14 / H-5, H-14 / H-13, H-14 / H-15 |
| 15 | 70.8 | 3.95 (m) | H-15 / H-14, H-15 / H-16 |
| 17 | 40.2 | 2.90 (m) | H-17 / H-2, H-17 / H-18 |
Note: This data is illustrative and based on known values for lankacidin compounds. Actual values for this compound would need to be experimentally determined.
The unambiguous determination of the absolute configuration of a complex natural product is often achieved through its enantioselective total synthesis from starting materials of known chirality.
-
General Workflow for Total Synthesis:
-
Retrosynthetic Analysis: The target molecule, this compound, is disconnected into smaller, synthetically accessible chiral building blocks.
-
Enantioselective Synthesis of Fragments: Each chiral fragment is synthesized using well-established asymmetric reactions or from the chiral pool.
-
Fragment Coupling and Macrocyclization: The synthesized fragments are coupled together in a convergent manner, followed by a macrocyclization step to form the 17-membered ring.
-
Final Functional Group Manipulations: The final steps involve the introduction or modification of functional groups to complete the synthesis of this compound.
-
Spectroscopic and Chiroptical Comparison: The spectroscopic data (NMR, MS) and specific rotation of the synthetic molecule are compared with those of the natural product to confirm its identity and absolute configuration.[2][3][4][5]
-
Specific rotation is a physical property of a chiral molecule that can be used to characterize it and, in conjunction with other methods, help determine its absolute configuration.
-
Protocol for Measuring Specific Rotation:
-
Sample Preparation: A solution of this compound of known concentration (c, in g/mL) is prepared in a suitable solvent.
-
Measurement: The optical rotation (α) of the solution is measured using a polarimeter at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm). The path length (l) of the sample cell is measured in decimeters.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l). The value is reported along with the temperature and wavelength.[12][13][14][15][16]
-
Table 3: Hypothetical Chiroptical Data for this compound
| Property | Value | Conditions |
| Specific Rotation [α]D²⁵ | -150° | (c 0.1, CHCl₃) |
Note: This value is hypothetical and would need to be experimentally determined for an authentic sample of this compound.
Visualization of Stereochemical Determination Workflow
The following diagram illustrates the logical workflow for the determination of the absolute configuration of a complex natural product like this compound.
Conclusion
The stereochemistry of this compound is a complex and critical aspect of its chemical biology. While its absolute configuration is largely inferred from the well-established structures of Lankacidin A and C, the history of stereochemical revisions within the lankacidin family underscores the necessity of rigorous, multi-faceted approaches for confirmation. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the postulated stereochemistry of this compound and the detailed experimental protocols required for its definitive determination. Future research involving the total synthesis of this compound will be invaluable in unequivocally confirming its absolute configuration and further enabling the development of this promising class of antibiotics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mkuniversity.ac.in [mkuniversity.ac.in]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Specific rotation - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
Lankacidinol A: A Technical Guide to a Promising Polyketide Natural Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lankacidinol A is a fascinating polyketide natural product belonging to the lankacidin family, a group of macrolide antibiotics produced by the soil bacterium Streptomyces rochei. These compounds have garnered significant interest due to their potent antimicrobial and potential antitumor activities. This technical guide provides an in-depth overview of this compound, focusing on its biological activities, biosynthesis, and the methodologies employed in its study. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed to facilitate replication and further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, logical representation of the underlying processes.
Introduction
This compound is a member of the lankacidin group of antibiotics, which are characterized by a 17-membered macrocyclic ring structure. These polyketide natural products are biosynthesized by Streptomyces rochei and have demonstrated notable biological activities. The lankacidin family, including this compound, is known to inhibit protein synthesis, showing activity comparable to macrolides like erythromycin, but with different resistance profiles, making them promising candidates for further development. Some members of the lankacidin class have also exhibited moderate antitumor activities in vitro. This guide aims to consolidate the current technical knowledge on this compound to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Quantitative Biological Data
While specific quantitative biological data for this compound is not extensively available in the public domain, data for closely related lankacidin compounds provide valuable insights into the potential activity of this molecule.
Table 1: Minimum Inhibitory Concentrations (MIC) of Lankacidin Analogs against Various Bacteria
| Compound | H. influenzae ATCC 49247 (μg/mL) | Other Gram-positive & Gram-negative Bacteria (μg/mL) |
| 2,18-seco-lankacidinol B (originally reported structure) | 32 | >64 |
| 2,18-seco-lankacidinol B (reassigned structure) | 32 | >64 |
Data suggests that the macrocyclic ring or the pyruvamide (B1210208) sidechain, absent in these seco-derivatives, might be crucial for broad-spectrum antibacterial activity.
Table 2: In Vitro Cytotoxicity (IC50) of Lankacidin C against Human Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (μM) |
| HeLa | 96 | 11.1 |
| T47D | Not Specified | Not Specified |
Lankacidin C, a closely related compound, demonstrates cytotoxic effects on cancer cell lines. 2,18-seco-Lankacidinol A and B have also been reported to have antitumor activities against PC-3 and A549 cancer cell lines.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces rochei
The following is a generalized protocol for the isolation of lankacidin-group antibiotics from Streptomyces rochei, which can be adapted for the specific isolation of this compound.
Protocol:
-
Fermentation: Inoculate Streptomyces rochei into a suitable production medium and incubate under optimal conditions for lankacidin production (e.g., specific temperature, pH, and aeration for several days).
-
Extraction of Culture Broth:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of an appropriate organic solvent, such as ethyl acetate.
-
Concentrate the organic extract in vacuo to yield a crude extract.
-
-
Preliminary Purification:
-
Subject the crude extract to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of solvents, for example, a chloroform-methanol mixture, starting with a non-polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of lankacidin-like compounds (visualized under UV light or with appropriate staining reagents).
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Pool the fractions containing the compounds of interest and concentrate them.
-
Perform further purification using reversed-phase HPLC.
-
Use a suitable column (e.g., C18) and a gradient of water and acetonitrile (B52724) (or methanol), often with a modifier like formic acid or trifluoroacetic acid.
-
Collect the peak corresponding to this compound, guided by a UV detector.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR experiments).
In Vitro Protein Synthesis Inhibition Assay
This protocol describes a general method to assess the inhibition of bacterial protein synthesis, which is the known mechanism of action for lankacidins.
Protocol:
-
Preparation of Cell-Free Extract:
-
Grow a suitable bacterial strain (e.g., Escherichia coli) to mid-log phase.
-
Harvest the cells by centrifugation and wash them with an appropriate buffer.
-
Lyse the cells using a method such as sonication or a French press.
-
Centrifuge the lysate at high speed to remove cell debris and collect the supernatant (S30 extract), which contains the necessary components for translation.
-
-
In Vitro Translation Reaction:
-
Set up reaction mixtures containing the S30 extract, a buffer system with essential ions (e.g., Mg2+, K+), an energy source (ATP, GTP), an amino acid mixture (including a radiolabeled amino acid like [35S]-methionine), and a template mRNA (e.g., luciferase mRNA).
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a solvent-only control.
-
Incubate the reactions at 37°C for a specific time (e.g., 60 minutes).
-
-
Measurement of Protein Synthesis:
-
Stop the translation reaction by adding a precipitating agent like trichloroacetic acid (TCA).
-
Heat the samples to precipitate the newly synthesized proteins.
-
Collect the protein precipitate on a filter paper and wash to remove unincorporated radiolabeled amino acids.
-
Quantify the radioactivity of the precipitated protein using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the solvent control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
-
Signaling Pathways and Workflows
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. The gene cluster responsible for lankacidin biosynthesis encodes several key enzymes that assemble the molecule from simple precursors. This compound is a key intermediate in the formation of other lankacidins, such as Lankacidin C.
Caption: Proposed biosynthetic pathway of this compound.
General Workflow for Total Synthesis of Lankacidin Analogs
The total synthesis of lankacidins is a challenging endeavor due to their complex stereochemistry. Modular approaches are often employed, involving the synthesis of key fragments that are later coupled and cyclized.
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Lankacidinol A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis strategies for Lankacidinol A, a polyketide natural product with notable biological activity. It is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry. This guide details various synthetic approaches, presents key quantitative data for comparison, outlines detailed experimental protocols for pivotal reactions, and provides visual representations of the synthetic pathways.
Overview of Synthetic Strategies
The total synthesis of this compound and its congeners has been a subject of significant interest in the synthetic community due to its complex architecture, including a 17-membered macrocycle and a stereochemically rich β-keto-δ-lactone core. Several research groups have reported successful total syntheses, each employing unique strategies. The primary approaches discussed herein are the biomimetic synthesis by Hong and colleagues and the modular approaches developed by Seiple and others. Additionally, early pioneering work on related lankacidin structures by Kende and Williams provided foundational strategies for macrocycle construction.
Key Synthetic Challenges:
-
Construction of the highly substituted 17-membered macrocycle.
-
Stereoselective installation of multiple chiral centers.
-
Synthesis of the labile β-keto-δ-lactone moiety.
-
Development of a convergent and efficient route suitable for analogue synthesis.
Comparison of Total Synthesis Strategies
The following table summarizes the quantitative data from prominent total syntheses of lankacidin family members, providing a basis for comparing their efficiency.
| Strategy | Target Molecule | Longest Linear Sequence (LLS) | Overall Yield | Key Features | Reference |
| Hong, et al. (Biomimetic) | Lankacidinol | 8 steps | Not explicitly stated | Biomimetic Mannich macrocyclization | [1][2] |
| Seiple, et al. (Modular) | iso-Lankacidinol | ~10 steps from known materials | ~4.5% | Convergent fragment coupling, Dieckmann cyclization | |
| Kende, et al. | Lankacidin C | 34 steps | ~1% | Convergent, β-lactam chemistry, N→O acyl migration | [3] |
| Williams, et al. | Lankacyclinol | Not explicitly stated | Not explicitly stated | Horner-Wadsworth-Emmons macrocyclization | [3] |
Synthetic Pathway Diagrams
The following diagrams, rendered using Graphviz (DOT language), illustrate the retrosynthetic analyses and overall workflows of the key synthetic strategies for this compound and its analogues.
Hong's Biomimetic Synthesis of Lankacidinol
This strategy features a bio-inspired intramolecular Mannich reaction to construct the 17-membered macrocycle.
Caption: Retrosynthetic analysis of Hong's biomimetic total synthesis of Lankacidinol.
Seiple's Modular Synthesis of iso-Lankacidinol
This convergent approach relies on the synthesis of three key fragments that are coupled and then cyclized.
Caption: Retrosynthetic analysis of Seiple's modular total synthesis of iso-Lankacidinol.
Detailed Experimental Protocols
The following protocols are adapted from the supporting information of the cited literature and provide detailed methodologies for key transformations in the synthesis of lankacidin antibiotics.
Key Transformation: Evans Aldol (B89426) Reaction for δ-Lactone Synthesis (Adapted from Seiple's work)
This reaction establishes the critical C4 and C5 stereocenters of the β-keto-δ-lactone core.
Materials:
-
Chiral β-keto imide
-
Aldehyde fragment
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Titanium (IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) in MeOH
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of the chiral β-keto imide (1.0 equiv) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
Titanium (IV) chloride (1.1 equiv) is added dropwise, and the resulting mixture is stirred for 5 minutes.
-
Diisopropylethylamine (1.2 equiv) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
A solution of the aldehyde fragment (1.2 equiv) in anhydrous CH₂Cl₂ is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3x).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude aldol adduct is dissolved in methanol and cooled to 0 °C.
-
A solution of NaOMe in MeOH is added, and the reaction is stirred until lactonization is complete (monitored by TLC).
-
The reaction is quenched with saturated aqueous NH₄Cl, and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (B1210297) (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the desired δ-lactone.
Key Transformation: Dieckmann Cyclization (Adapted from Seiple's work)
This intramolecular condensation is a key step in forming the carbocyclic core onto which the lactone is appended.
Materials:
-
Linear diester precursor
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (2.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere is added a solution of the linear diester precursor (1.0 equiv) in anhydrous DMF dropwise.
-
The reaction mixture is stirred at 50 °C until the Dieckmann cyclization is complete (monitored by TLC).
-
The mixture is cooled to 0 °C, and methyl iodide (1.5 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred until methylation is complete.
-
The reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
The mixture is extracted with diethyl ether (3x).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the methylated macrocycle.
Key Transformation: Biomimetic Mannich Macrocyclization (Adapted from Hong's work)
This elegant cyclization mimics the proposed biosynthetic pathway to forge the 17-membered macrocycle.
Materials:
-
Acyclic amine precursor
-
Anhydrous toluene (B28343)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of the acyclic amine precursor (1.0 equiv) in anhydrous toluene is prepared in a flask charged with activated 4 Å molecular sieves.
-
Pyridinium p-toluenesulfonate (0.2 equiv) is added to the solution.
-
The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the macrocyclic product.
Concluding Remarks
The total synthesis of this compound remains a formidable challenge that has inspired the development of innovative and elegant synthetic strategies. The biomimetic approach by Hong and colleagues showcases the power of biosynthetic insights in guiding synthetic design, leading to a remarkably concise route. The modular strategies, such as that from the Seiple group, offer flexibility for the synthesis of analogues, which is crucial for structure-activity relationship studies and the development of new therapeutic agents. The detailed protocols provided herein are intended to facilitate the practical application of these key transformations in the reader's own research endeavors. Further exploration of these synthetic routes will undoubtedly contribute to the discovery of novel lankacidin-based antibiotics.
References
Modular Synthesis of Lankacidin Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern modular synthetic approaches to the lankacidin family of antibiotics. Lankacidins, polyketide natural products isolated from Streptomyces species, exhibit promising antimicrobial and antitumor activities. However, their structural complexity and inherent chemical instability have posed significant challenges to their synthesis and therapeutic development. The modular strategies outlined herein offer versatile and efficient pathways to access not only the natural lankacidin structures but also a diverse range of analogues for structure-activity relationship (SAR) studies and the development of more stable and potent therapeutic agents.
This document details key modular disconnections, powerful chemical transformations utilized in the assembly of molecular fragments, and provides step-by-step protocols for several of the most critical reactions. Quantitative data on reaction yields and biological activities are summarized in tabular format for ease of comparison.
Modular Synthetic Strategies: An Overview
The core challenge in lankacidin synthesis lies in the construction of the highly functionalized 17-membered macrocycle containing a chemically sensitive β-keto-δ-lactone moiety. Modular approaches deconstruct the complex target into smaller, more manageable building blocks that can be synthesized independently and then coupled together in a convergent manner. This strategy allows for greater flexibility in the synthesis of analogues, as individual modules can be readily modified.
Key modular approaches that have been successfully employed include:
-
Synthesis of Acyclic Precursors (seco-Lankacidinols): A convergent approach involving the synthesis of a "left-half" and a "right-half" of the molecule, which are then joined by a carbon-carbon bond-forming reaction. This strategy has been instrumental in the structural reassignment of 2,18-seco-lankacidinol B.
-
Macrocyclization Strategies:
-
Tsuji-Trost Reaction: An intramolecular palladium-catalyzed allylic alkylation to form the macrocyclic ring.
-
Biomimetic Mannich Macrocyclization: Mimicking the proposed biosynthetic pathway, this approach utilizes an intramolecular Mannich reaction to close the macrocycle, offering a highly efficient route to the lankacidin core.
-
-
Late-Stage Formation of the β-Keto-δ-Lactone: To circumvent the instability of this functional group, some strategies install it towards the end of the synthetic sequence.
The following diagram illustrates a generalized modular disconnection of the lankacidin core.
Application Notes and Protocols for In Vitro Antimicrobial Activity Testing of Lankacidinol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidinol A, also known as T-2636 D, is a member of the lankacidin group of antibiotics, which are polyketide natural products isolated from Streptomyces spp.[1]. These antibiotics are known to primarily exhibit activity against Gram-positive bacteria[1]. The mechanism of action for the lankacidin class involves the inhibition of bacterial protein synthesis. This is achieved by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome, which in turn interferes with peptide bond formation[2][3]. Understanding the in vitro antimicrobial profile of this compound is a critical step in its evaluation as a potential therapeutic agent.
These application notes provide detailed protocols for standardized in vitro assays to determine the antimicrobial susceptibility of various bacterial strains to this compound. The described methods include Minimum Inhibitory Concentration (MIC) determination by broth microdilution and agar (B569324) dilution, Minimum Bactericidal Concentration (MBC) determination, and time-kill kinetics assays.
Data Presentation: Antimicrobial Activity of Lankacidins
While specific quantitative Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacteria is not extensively available in the public domain, the activity of the closely related compound, Lankacidin C, has been documented. It has been reported that Lankacidinol has comparable activity to erythromycin (B1671065) as an inhibitor of protein synthesis in vitro[1]. The following tables summarize the reported MIC values for Lankacidin C against various bacterial strains to provide a reference for the expected activity of this compound.
Table 1: In Vitro Activity of Lankacidin C against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.78 - 3.12 |
| Bacillus subtilis | 0.39 |
| Micrococcus luteus | 0.2 |
Data is illustrative and compiled from various sources studying lankacidin antibiotics. Actual values may vary based on the specific strain and testing conditions.
Table 2: In Vitro Activity of Lankacidin C against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
| Salmonella typhimurium | >100 |
Lankacidins generally exhibit weak activity against Gram-negative bacteria due to the outer membrane acting as a permeability barrier.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] Two standard methods for MIC determination are broth microdilution and agar dilution.
This is a widely used method for determining the MIC of an antimicrobial agent in a liquid medium.[5]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (growth control: bacteria in broth without antibiotic)
-
Negative control (sterility control: broth only)
-
Plate reader (optional, for spectrophotometric reading)
Protocol:
-
Preparation of this compound dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control wells. Add 100 µL of sterile broth to the negative control wells.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.[6]
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA) (maintained at 45-50°C)
-
Sterile Petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Protocol:
-
Preparation of Agar Plates: Prepare a series of two-fold dilutions of this compound. Add a defined volume of each dilution to molten MHA to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.
-
Inoculation: Spot-inoculate a standardized amount of the bacterial suspension (typically 1-2 µL of a 10⁸ CFU/mL suspension) onto the surface of the agar plates containing different concentrations of this compound. A control plate without the antibiotic should also be inoculated.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform a Broth Microdilution MIC Test: Following the MIC determination, select the wells showing no visible growth.
-
Subculturing: Take a small aliquot (e.g., 10 µL) from each of these clear wells and plate it onto a fresh MHA plate that does not contain any antibiotic.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterium over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile flasks or tubes
-
MHA plates for colony counting
Protocol:
-
Inoculum Preparation: Prepare a bacterial culture in CAMHB and grow it to the early to mid-logarithmic phase. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Exposure to this compound: Add this compound to the bacterial culture at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control without the antibiotic.
-
Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask/tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate them onto MHA plates.
-
Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.
Visualizations
Mechanism of Action of this compound
// Invisible nodes for alignment node [style=invis, width=0, height=0, label=""]; p1 [group=g1]; p2 [group=g1]; "Lankacidinol_A" -> p1 -> p2 -> "50S":ptc [style=invis];
} caption [label="Mechanism of this compound action on the bacterial ribosome.", shape=plaintext, fontcolor="#202124"];
LankacidinolA_Mechanism -> caption [style=invis];
dot Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Workflow for MIC Determination (Broth Microdilution)
dot Caption: Workflow for MIC determination by broth microdilution.
Logical Relationship for Bacteriostatic vs. Bactericidal Activity
dot Caption: Determining bacteriostatic vs. bactericidal activity.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. m.youtube.com [m.youtube.com]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Evaluation of Lankacidinol A: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of Lankacidinol A, a member of the lankacidin group of antibiotics, in animal models. This document summarizes the available preclinical data on its anti-tumor efficacy and mechanism of action, and provides detailed protocols for key experiments to guide further research and development.
Anti-Tumor Efficacy of Lankacidin-Group Antibiotics
This compound belongs to the lankacidin group of antibiotics, which have demonstrated considerable anti-tumor activity in murine models.[1] Early studies focused on the efficacy of these compounds against various cancer cell lines, revealing their potential as anti-neoplastic agents.
Summary of In Vivo Anti-Tumor Activity:
| Compound | Animal Model | Tumor Model | Dosing (mg/kg) | Route | Efficacy | Reference |
| Lankacidin-Group Antibiotics (including Lankacidinol) | Mice | Ascites 6C3HED/OG lymphosarcoma | 25 - 1000 | Intraperitoneal | Inhibitory effects on tumor growth | [2] |
| Lankacidin C and derivatives | Mice | L1210 leukemia | Not Specified | Not Specified | Potentiated anti-tumor activity with acyloxy group substitution | [1] |
| Lankacidin C and derivatives | Mice | Solid 6C3HED/OG lymphosarcoma | Not Specified | Not Specified | Potentiated anti-tumor activity with acyloxy group substitution | [1] |
Note: Specific quantitative data for this compound, such as percentage of tumor growth inhibition, is limited in the available literature. The provided data is for the broader lankacidin group.
Mechanism of Action: Microtubule Stabilization
Recent studies have elucidated that the anti-tumor activity of the lankacidin group of antibiotics stems from their ability to act as microtubule stabilizers.[3][4] This mechanism is similar to that of the well-known chemotherapeutic agent, paclitaxel. By binding to tubulin, lankacidins enhance its assembly into microtubules and stabilize the resulting structures. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Signaling Pathway of this compound in Cancer Cells:
Caption: Mechanism of this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound in murine cancer models. These are generalized protocols and may require optimization based on the specific tumor model and experimental goals.
Subcutaneous Tumor Implantation Model
This protocol describes the subcutaneous implantation of tumor cells in mice to establish a solid tumor model for efficacy studies.
Materials:
-
Cancer cell line (e.g., 6C3HED/OG lymphosarcoma, L1210 leukemia)
-
Complete cell culture media
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (25-27 gauge)
-
Hemocytometer or automated cell counter
-
Matrigel (optional, to aid engraftment)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Electric shaver or depilatory cream
-
Sterile surgical instruments
-
Animal housing and husbandry supplies
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
On the day of implantation, harvest the cells by trypsinization.
-
Wash the cells twice with sterile PBS or HBSS by centrifugation.
-
Resuspend the cell pellet in cold PBS or HBSS at a concentration of 1 x 10^7 cells/mL.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice. Keep the cell suspension on ice until injection.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave the hair on the flank of the mouse where the tumor will be implanted.
-
Disinfect the injection site with an appropriate antiseptic.
-
-
Tumor Cell Implantation:
-
Draw the cell suspension (typically 100-200 µL, containing 1-2 x 10^6 cells) into a 1 mL syringe with a 25-27 gauge needle.
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Withdraw the needle slowly to prevent leakage of the cell suspension.
-
-
Post-Implantation Monitoring:
-
Monitor the animals for recovery from anesthesia.
-
Observe the mice regularly for tumor growth. Tumor volume can be measured using calipers with the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), animals can be randomized into treatment and control groups.
-
Experimental Workflow for In Vivo Efficacy Study:
Caption: Workflow for a murine subcutaneous tumor model study.
Pharmacokinetic Study Protocol
A dedicated in vivo pharmacokinetic study for this compound has not been extensively reported in publicly available literature. The following is a general protocol for conducting such a study in mice.
Materials:
-
This compound
-
Appropriate vehicle for administration (e.g., DMSO, PEG400)
-
Mice (e.g., CD-1 or other appropriate strain)
-
Dosing syringes and needles (for intravenous and oral administration)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Dosing and Administration:
-
Prepare a formulation of this compound in a suitable vehicle.
-
Divide mice into groups for intravenous (IV) and oral (PO) administration.
-
Administer a single dose of this compound (e.g., 5-10 mg/kg for IV, 20-50 mg/kg for PO).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein, retro-orbital sinus, or cardiac puncture at terminal time point) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
-
Toxicity Evaluation
-
Body Weight: Record animal body weight at regular intervals (e.g., twice weekly). Significant weight loss can be an indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Gross Necropsy: At the end of the study, perform a gross examination of major organs for any abnormalities.
For a more comprehensive toxicity profile, dedicated toxicology studies in rodents would be required, following established regulatory guidelines.
Conclusion
This compound, as part of the lankacidin group of antibiotics, demonstrates promising anti-tumor activity in preclinical animal models, primarily through the mechanism of microtubule stabilization. The provided protocols offer a framework for further in vivo investigation into its efficacy, pharmacokinetics, and safety profile. Further research is warranted to establish a more detailed quantitative understanding of this compound's therapeutic potential.
References
- 1. Antitumor and immunosuppressive activities of lankacidin-group antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Lankacidin group (T2636) antibiotics on the tumor growth and immune response against sheep erythrocytes in mice. | Semantic Scholar [semanticscholar.org]
- 3. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Lankacidinol A as a Chemical Probe for Ribosome Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Lankacidinol A, like other lankacidins, targets the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][2][3] By binding to this critical site, it sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting peptide bond formation and halting protein synthesis.[1][2]
Caption: Mechanism of Action of this compound.
Quantitative Data
While specific quantitative data for this compound is limited, the following tables summarize the inhibitory concentrations of the closely related compound, Lankacidin, and other lankacidin derivatives. This data can be used as a starting point for designing experiments with this compound.
Table 1: In Vitro Translation Inhibition by Lankacidin
| Compound | Assay System | Target | IC50 (µM) | Reference |
| Lankacidin | E. coli cell-free transcription-translation | Ribosome | 1.5 ± 0.1 | [1] |
| Lankacidin | Puromycin reaction with S. aureus 70S ribosomes | 50S Subunit | 0.32 ± 0.02 | [1][2] |
| Lankacidin | Puromycin reaction with D. radiodurans 50S subunits | 50S Subunit | 10.0 ± 6.0 | [1][2] |
| Lankamycin | E. coli cell-free system | Ribosome | 275 ± 36 | [1] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Lankacidin Analogs
| Compound | Organism | MIC (µg/mL) | Reference |
| 2,18-seco-lankacidinol B | H. influenzae ATCC 49247 | 32 | [4] |
| iso-lankacidinol | E. coli (in vitro translation) | >10 µM (small inhibition) | [4] |
Experimental Protocols
The following are detailed protocols that can be adapted for using this compound as a chemical probe for ribosome function.
Protocol 1: In Vitro Translation Inhibition Assay
This protocol determines the concentration of this compound required to inhibit protein synthesis in a bacterial cell-free system.
Caption: In Vitro Translation Inhibition Assay Workflow.
Materials:
-
Bacterial cell-free translation system (e.g., E. coli S30 extract)
-
DNA or mRNA template encoding a reporter protein (e.g., luciferase, GFP)
-
This compound stock solution (in DMSO)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Reaction buffer
-
Nuclease-free water
-
Microplate reader (for luminescence or fluorescence detection)
Procedure:
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in DMSO. It is recommended to start with a concentration range guided by the IC50 values of Lankacidin (e.g., 0.01 µM to 100 µM).
-
Reaction Setup: In a microplate, combine the cell-free extract, reaction buffer, amino acids, and energy source.
-
Add the DNA or mRNA template to each well.
-
Add the this compound dilutions to the respective wells. Include a no-drug control (DMSO only) and a no-template control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the reporter signal according to the manufacturer's instructions for the specific reporter protein. For luciferase, add the luciferase substrate and measure luminescence.
-
Data Analysis: Plot the reporter signal against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Chemical Footprinting of the Ribosome
This protocol identifies the binding site of this compound on the ribosome by probing the accessibility of rRNA to chemical modification.
Caption: Chemical Footprinting Experimental Workflow.
Materials:
-
Purified bacterial 70S ribosomes or 50S subunits
-
This compound
-
Chemical probes: Dimethyl sulfate (B86663) (DMS) and 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT)
-
RNA extraction kit
-
Radiolabeled primers specific for regions of the 23S rRNA
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Binding Reaction: Incubate purified ribosomes with an excess of this compound at 37°C for 15-30 minutes to allow for binding. Include a no-drug control.
-
Chemical Modification: Treat the ribosome-Lankacidinol A complexes and the control ribosomes with DMS or CMCT. These chemicals modify accessible nucleotides in the rRNA.
-
RNA Extraction: Quench the modification reaction and extract the total rRNA.
-
Primer Extension: Perform reverse transcription using radiolabeled primers that anneal to specific regions of the 23S rRNA. Reverse transcriptase will stall at the modified nucleotides.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.
-
Data Analysis: Visualize the gel by autoradiography. The positions where reverse transcriptase terminates indicate modified nucleotides. A decrease in modification in the presence of this compound reveals the "footprint" of the drug on the rRNA, indicating its binding site.
Protocol 3: Ribosome Profiling
This protocol provides a genome-wide snapshot of ribosome positions in response to this compound treatment, revealing sites of ribosome stalling.
Caption: Ribosome Profiling Experimental Workflow.
Materials:
-
Bacterial culture
-
This compound
-
Translation inhibitor for arresting ribosomes (e.g., chloramphenicol)
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradient ultracentrifugation equipment or size exclusion columns
-
RNA purification kits
-
Library preparation kit for next-generation sequencing
-
High-throughput sequencer
Procedure:
-
Cell Treatment: Grow a bacterial culture to mid-log phase and treat with a sub-lethal concentration of this compound for a short period. Include an untreated control.
-
Translation Arrest and Lysis: Rapidly arrest translation by adding chloramphenicol (B1208) and harvest the cells. Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Footprint Isolation: Isolate the ribosome-protected mRNA fragments (ribosome footprints) by sucrose gradient ultracentrifugation or size-exclusion chromatography.
-
Library Preparation and Sequencing: Purify the RNA footprints and prepare a cDNA library for high-throughput sequencing.
-
Data Analysis: Map the sequencing reads to the bacterial genome. Analyze the distribution of ribosome footprints to identify genes and specific codons where ribosomes accumulate in the presence of this compound. This reveals the context-specific effects of the antibiotic on translation.
Conclusion
This compound is a valuable chemical probe for dissecting the mechanisms of bacterial ribosome function. Its specific interaction with the peptidyl transferase center allows for detailed investigation of peptide bond formation and the dynamics of the ribosome during translation. The protocols provided herein offer a framework for researchers to utilize this compound in their studies, contributing to a deeper understanding of protein synthesis and aiding in the development of new antibacterial therapies. While quantitative data for this compound remains to be fully elucidated, the information available for the closely related Lankacidin provides a strong basis for initiating such investigations.
References
- 1. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fermentation and Production of Lankacidinol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidinol A, a member of the lankacidin family of antibiotics, is a polyketide natural product with notable antimicrobial and potential antitumor activities. Produced by the soil bacterium Streptomyces rochei, this complex molecule holds promise for further drug development. These application notes provide detailed protocols for the fermentation, production, extraction, and quantification of this compound, compiled from established methodologies.
I. Fermentation Protocol for this compound Production
This protocol outlines the submerged fermentation process for the production of this compound using Streptomyces rochei.
Microorganism
Streptomyces rochei (e.g., strain 7434AN4 or MTCC 10109) is the primary producer of this compound.[1]
Inoculum Preparation
A two-stage inoculum preparation is recommended to ensure a healthy and abundant seed culture for the production phase.
Seed Medium Composition:
| Component | Concentration (g/L) |
| Soyabean Meal | 10 |
| Glucose | 10 |
| CaCO₃ | 1 |
| K₂HPO₄ | 1 |
| Seawater (aged) | 500 mL |
| Distilled Water | 500 mL |
| pH | 7.0 |
Protocol:
-
Prepare the seed medium and sterilize by autoclaving.
-
Inoculate a 250 mL flask containing 50 mL of seed medium with a spore suspension or a vegetative culture of S. rochei.
-
Incubate at 30°C for 48 hours on a rotary shaker at 110 rpm.
Production Fermentation
Production Medium Composition:
The composition of the production medium is crucial for optimal this compound yield.
| Component | Concentration |
| Glycerol | 2% (v/v) |
| Peptone | 1% (w/v) |
| Seawater (aged) | 30% (v/v) |
| NaCl | 1% (w/v) |
| pH | 7.5 |
| Temperature | 32°C |
Protocol:
-
Prepare the production medium and sterilize by autoclaving.
-
Inoculate the production medium with the 48-hour-old seed culture at an inoculum size of 20% (v/v).[2]
-
Incubate the production flasks at 32°C for 120 hours on a rotary shaker at 110 rpm.[2]
-
Monitor the fermentation process by aseptically withdrawing samples at regular intervals to measure pH, biomass, and this compound concentration. Production of antimicrobial metabolites typically starts after 48 hours of incubation and reaches its optimum in the late exponential and stationary phases.[2]
II. Downstream Processing: Extraction and Purification of this compound
This section details the protocol for extracting and purifying this compound from the fermentation broth.
Extraction
-
At the end of the fermentation (120 hours), harvest the culture broth.
-
Separate the mycelium from the supernatant by centrifugation at 10,000 rpm for 15 minutes.[2]
-
The supernatant contains the crude antimicrobial metabolites, including this compound.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297). This can be performed in a separation funnel by vigorous shaking, followed by phase separation. Repeat the extraction process to maximize recovery.
Purification
Further purification can be achieved using chromatographic techniques.
-
Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.
-
The crude extract can be subjected to column chromatography on silica (B1680970) gel.
-
Elute the column with a solvent system such as a gradient of chloroform (B151607) and methanol. The fractions can be monitored by thin-layer chromatography (TLC).
-
Pool the fractions containing this compound and concentrate them.
-
For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed using a C18 column.
III. Analytical Methods for Quantification
Accurate quantification of this compound is essential for process optimization and yield determination.
High-Performance Liquid Chromatography (HPLC)
HPLC Conditions for this compound Quantification:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
Protocol:
-
Prepare a standard stock solution of purified this compound in methanol.
-
Create a calibration curve by preparing a series of dilutions of the standard stock solution.
-
Inject the standards and the extracted samples into the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify the concentration of this compound in the samples using the calibration curve.
IV. Signaling Pathways and Biosynthesis
The biosynthesis of lankacidins in Streptomyces rochei is governed by a complex gene cluster (lkc) located on a giant linear plasmid, pSLA2-L.[1] The pathway involves a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.
V. Experimental Workflow
The overall workflow for the production and analysis of this compound is summarized below.
VI. Quantitative Data Summary
The following table summarizes the optimized fermentation parameters for the production of antimicrobial metabolites by S. rochei, which is indicative for this compound production.
| Parameter | Optimal Value | Reference |
| Inoculum Size | 20% (v/v) | [2] |
| pH | 7.5 | |
| Temperature | 32°C | |
| Incubation Time | 120 hours | [2] |
| Carbon Source | Glycerol (2%) | |
| Nitrogen Source | Peptone (1%) | |
| Seawater | 30% (v/v) | |
| NaCl | 1% (w/v) |
Note: The yields of this compound can vary significantly depending on the specific strain of S. rochei and the precise fermentation conditions. Further optimization using statistical methods such as Response Surface Methodology (RSM) may lead to enhanced production.
VII. Conclusion
These protocols provide a comprehensive framework for the successful fermentation, isolation, and quantification of this compound. Adherence to these methodologies, coupled with careful optimization of critical parameters, will facilitate further research and development of this promising natural product. The provided diagrams offer a visual representation of the biosynthetic pathway and experimental workflow to aid in understanding the key processes involved.
References
Enhancing the Biological Activity of Lankacidinol A Through Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidinol A, a member of the lankacidin group of polyketide antibiotics, has garnered significant interest due to its promising antimicrobial and antitumor activities. These biological effects stem from distinct mechanisms of action: inhibition of bacterial protein synthesis and stabilization of microtubules in cancer cells. To unlock the full therapeutic potential of this compound and address challenges such as chemical instability, researchers have explored various derivatization strategies. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the derivatization of this compound to generate analogs with improved biological activity.
Biological Activities of this compound and Its Derivatives
This compound and its derivatives exhibit a dual mode of action, making them attractive candidates for further development as both antibiotics and anticancer agents.
Antimicrobial Activity
The antimicrobial activity of lankacidins is primarily attributed to their ability to inhibit protein synthesis in bacteria. They bind to the peptidyl transferase center (PTC) on the large ribosomal subunit, thereby interfering with peptide bond formation. While this compound itself shows some activity, its derivatives, particularly those with modifications to the macrocyclic ring and side chains, have been synthesized and evaluated to improve potency and spectrum.
Antitumor Activity
In contrast to their antimicrobial mechanism, the antitumor effects of lankacidins are linked to their interaction with the cytoskeleton. Lankacidin C, a related compound, has been shown to act as a microtubule stabilizer, binding to the paclitaxel (B517696) binding site on tubulin. This stabilization disrupts the dynamic instability of microtubules, leading to mitotic arrest and apoptosis in cancer cells. Derivatization of this compound can modulate this activity, potentially leading to more potent and less toxic anticancer agents. 2,18-seco-lankacidinol A and B have reported antitumor activities against PC-3 and A549 cancer cell lines. Furthermore, replacement of the hydroxyl group at position 8 or 14 of lankacidin C with an acyloxy group has been shown to potentiate antitumor activity against L1210 leukemia and solid 6C3HED/OG lymphosarcoma.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and its derivatives.
Table 1: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound/Derivative | M. luteus | B. subtilis | S. aureus | H. influenzae | Reference |
| 2,18-seco-lankacidinol B (reassigned structure) | - | - | - | 32 | |
| 2,18-seco-lankacidinol B (originally reported structure) | - | - | - | 32 |
Note: Many acyclic seco-lankacidinols exhibited no substantial activity against a broader panel of common pathogens, suggesting the macrocycle is crucial for potent antibacterial action.
Table 2: Antitumor Activity of this compound and Derivatives (IC50 in µM)
| Compound/Derivative | L1210 leukemia | B16 melanoma | 6C3 HED/OG lymphosarcoma | PC-3 | A549 | Reference |
| Lankacidin C | + | + | + | - | - | |
| 2,18-seco-lankacidinol A | - | - | - | + | + | |
| 2,18-seco-lankacidinol B | - | - | - | + | + |
Note: '+' indicates reported activity, but specific IC50 values were not provided in the cited source. A comprehensive screening of a wider range of derivatives against a diverse cancer cell line panel is needed to establish a more detailed structure-activity relationship.
Experimental Protocols
The following protocols are based on established synthetic methodologies for lankacidin derivatives and can be adapted for the derivatization of this compound.
Protocol 1: General Procedure for the Synthesis of seco-Lankacidinol Derivatives
This protocol outlines a modular approach for synthesizing acyclic lankacidinol derivatives, which can be adapted to generate various analogs for biological screening. The synthesis involves the coupling of two key fragments.
Materials:
-
Protected this compound "right half" (e.g., protected diol)
-
This compound "left half" (e.g., a functionalized δ-lactone precursor)
-
Coupling reagents (e.g., EDCI, DMAP)
-
Oxidizing agents (e.g., Dess-Martin periodinane)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Anhydrous solvents (DCM, DMF, etc.)
-
Standard laboratory glassware and purification equipment (chromatography columns, etc.)
Procedure:
-
Fragment Synthesis: Synthesize the "left half" and "right half" fragments of the target seco-lankacidinol derivative according to established multi-step synthetic routes. These routes often involve reactions such as Evans aldol (B89426) reactions, Julia-Kocienski olefinations, and Stille couplings.
-
Esterification: Couple the alcohol of the "right half" fragment with the carboxylic acid of the "left half" fragment using a suitable coupling agent like EDCI in the presence of DMAP in an anhydrous solvent such as DCM.
-
Oxidation: If required, oxidize any secondary alcohol groups to the corresponding ketone using an oxidizing agent like Dess-Martin periodinane.
-
Olefin Metathesis or Macrolactonization (for cyclic derivatives): For the synthesis of cyclic derivatives, a ring-closing metathesis or a macrolactonization step can be employed at a late stage.
-
Deprotection: Remove any protecting groups using appropriate deprotection strategies to yield the final derivative.
-
Purification: Purify the final compound using column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives against various bacterial strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Compounds: Prepare a serial two-fold dilution of each this compound derivative in CAMHB in a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 3: In Vitro Antitumor Activity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., PC-3, A549, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
Antimicrobial Mechanism: Ribosome Inhibition
This compound and its derivatives exert their antimicrobial effect by targeting the bacterial ribosome, specifically the peptidyl transferase center (PTC) on the 50S subunit. This binding event sterically hinders the accommodation of aminoacyl-tRNA at the A-site, thereby inhibiting peptide bond formation and halting protein synthesis, which ultimately leads to bacterial cell death.
Application Notes and Protocols for Utilizing Lankacidinol A in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Lankacidinol A and its analogs as tools in the study of antibiotic resistance. The accompanying protocols offer detailed methodologies for key experiments to assess the efficacy and mechanism of action of these compounds.
Application Notes
Introduction to this compound
This compound belongs to the lankacidin class of polyketide antibiotics isolated from Streptomyces species.[1][2] These macrolide antibiotics are of significant interest due to their potent activity against various Gram-positive bacteria and their unique mode of action.[3] this compound and its parent compound, Lankacidin C, are known inhibitors of bacterial protein synthesis, sharing a mechanism similar to macrolide antibiotics like erythromycin (B1671065) but exhibiting different resistance profiles, making them promising candidates for further development.[3]
Mechanism of Action
The primary antibacterial mechanism of the lankacidin class of antibiotics is the inhibition of protein synthesis.[1][3][4] These molecules bind to the bacterial ribosome, thereby halting the translation process essential for bacterial growth and survival.[1][3] This direct targeting of the ribosomal machinery makes them effective against certain bacterial strains. The chemical instability of some natural lankacidins has led to significant research into the synthesis of more stable and potent analogs.[3]
Application in Studying Antibiotic Resistance
This compound and its derivatives are valuable tools for several key areas of antibiotic resistance research:
-
Overcoming Existing Resistance: Lankacidins have shown activity against macrolide-resistant bacterial strains, suggesting they can evade common resistance mechanisms.[1] This makes them useful for studying the structural requirements to overcome resistance.
-
Structure-Activity Relationship (SAR) Studies: The modular synthesis of various lankacidin analogs allows researchers to probe how specific structural modifications affect antibacterial potency and spectrum.[1][2] For instance, studies have shown that the macrocyclic ring and the pyruvamide (B1210208) sidechain are likely crucial for antimicrobial activity, as acyclic seco-lankacidinols exhibit substantially reduced activity.[1]
-
Investigating Cellular Penetration: Some lankacidin analogs that are potent inhibitors in cell-free protein synthesis assays show poor activity against whole bacterial cells.[4] This discrepancy highlights the critical role of cell membrane penetration. These compounds can be used as probes to understand the factors governing antibiotic uptake in different bacterial species.
Quantitative Data Summary
The following tables summarize the antimicrobial activity and protein synthesis inhibition of selected lankacidin derivatives based on available research.
Table 1: Minimum Inhibitory Concentration (MIC) of Lankacidin Derivatives
| Compound | Organism | MIC (μg/mL) | Reference |
| 2,18-seco-lankacidinol B (9) | H. influenzae | 32 | [1] |
| 2,18-seco-lankacidinol B (10) | H. influenzae | 32 | [1] |
Note: Compounds 9 and 10 did not show significant activity against a panel of other common Gram-positive and Gram-negative bacteria.[1]
Table 2: In Vitro Translation (IVT) Inhibition by iso-Lankacidinols
| Compound | Concentration | Inhibition of E. coli Ribosome | Reference |
| iso-lankacidinol (144) | 10 μM | No inhibition | [3] |
| iso-lankacidinol (146) | 10 μM | No inhibition | [3] |
| Natural iso-lankacidinol (8) | 10 μM | Small but measurable inhibition | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of this compound or its analogs against a panel of bacteria.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
96-well microtiter plates.
-
Bacterial strains for testing.
-
This compound or analog stock solution (e.g., in DMSO).
-
Positive control antibiotic (e.g., erythromycin).
-
Negative control (DMSO or vehicle).
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., an optical density at 600 nm (OD600) of 0.4-0.6). c. Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare Serial Dilutions: a. In a 96-well plate, add 100 μL of MHB to wells 2 through 12. b. Add 200 μL of the this compound stock solution (at twice the highest desired concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 μL from well 1 to well 2, mixing, then transferring 100 μL from well 2 to well 3, and so on, until well 10. Discard 100 μL from well 10. d. Well 11 will serve as the growth control (no antibiotic). e. Well 12 will serve as the sterility control (no bacteria).
-
Inoculation: a. Add 100 μL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in wells 1-11 will be 200 μL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the OD600 of each well.
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
This protocol describes how to assess the direct inhibitory effect of this compound on bacterial ribosomes using a commercial cell-free protein synthesis kit.
Materials:
-
PURExpress® In Vitro Protein Synthesis Kit (or equivalent).
-
Control DNA template (e.g., plasmid encoding a reporter protein like luciferase or β-galactosidase).
-
This compound or analog stock solution (in DMSO).
-
Positive control inhibitor (e.g., chloramphenicol).
-
Nuclease-free water.
-
Apparatus for detecting the reporter protein (e.g., luminometer, spectrophotometer).
Procedure:
-
Reaction Setup: a. On ice, thaw the components of the in vitro protein synthesis kit. b. For each reaction, prepare a master mix containing the appropriate amounts of solution A and solution B as per the manufacturer's instructions. c. In separate microcentrifuge tubes, add the desired amount of this compound, positive control, or vehicle (DMSO) for the negative control. d. Add the control DNA template to each tube. e. Add the master mix to each tube to reach the final reaction volume, ensuring all components are well-mixed.
-
Incubation: a. Incubate the reactions at 37°C for 2-4 hours, according to the kit's protocol.
-
Detection of Protein Synthesis: a. Following incubation, quantify the amount of synthesized reporter protein. b. For a luciferase reporter, add the luciferase substrate and measure luminescence. c. For a β-galactosidase reporter, add the appropriate substrate (e.g., ONPG) and measure absorbance.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the negative control (DMSO). b. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Visualizations
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Approaches to Lankacidin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side chain modifications in lankacidin group antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Chemical Instability of the β-keto-δ-lactone Core in Lankacidinol A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the chemical instability of the β-keto-δ-lactone core in Lankacidinol A and its analogs.
Frequently Asked Questions (FAQs)
1. What is the primary cause of chemical instability in this compound?
The principal source of instability in this compound is its β-keto-δ-lactone core. This functional group is susceptible to degradation under both acidic and basic conditions, which has hindered its therapeutic development.
2. What happens to this compound under acidic conditions?
Under mild acidic conditions, the macrocycle of this compound is prone to opening. This occurs via the cleavage of the C2-C18 bond, leading to a loss of the compound's characteristic cyclic structure.
3. What is the degradation pathway of this compound under basic conditions?
In the presence of a base, the β-keto-δ-lactone motif of this compound undergoes fragmentation through decarboxylation. This process results in the formation of lankacyclinol.
4. How can the stability of the β-keto-δ-lactone core be improved?
A key strategy to enhance the chemical stability of the lankacidin scaffold is the introduction of a methyl group at the C4 position. This modification is thought to suppress the β-elimination process, which is a key step in the degradation pathway. The inclusion of this methyl group has been shown to provide enough chemical stability to allow for more demanding synthetic reactions, such as macrocyclization, that would otherwise fail with the unsubstituted core.
5. Does the instability of the β-keto-δ-lactone core affect its biological activity?
Yes, the integrity of the β-keto-δ-lactone core is crucial for the potent antibiotic activity of lankacidins. Degradation of this core structure leads to a significant loss of biological function.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound and its derivatives.
Guide 1: Poor Yield or Failure in Macrocyclization
| Problem | Possible Cause | Troubleshooting Steps |
| Low to no yield of the desired macrocycle during synthesis. | The β-keto-δ-lactone core is degrading under the reaction conditions (e.g., basic or acidic reagents, elevated temperatures). | 1. Introduce a C4-Methyl Group: Synthesize a precursor with a methyl group at the C4 position to increase the stability of the β-keto-δ-lactone core. This has been shown to be crucial for the success of demanding cyclization reactions like the Tsuji–Trost reaction. 2. Optimize Reaction Conditions: Attempt the macrocyclization using milder bases, lower reaction temperatures, and shorter reaction times. 3. Protecting Group Strategy: Consider a synthetic route where the β-keto-δ-lactone is formed at a later stage of the synthesis, after the macrocycle has been closed, to avoid its exposure to harsh conditions. |
| Formation of multiple unidentified byproducts. | Complex degradation pathways are occurring alongside the desired reaction. | 1. Analyze Byproducts: Use techniques like LC-MS and NMR to identify the major byproducts. This can provide insights into the specific degradation pathways that are occurring. 2. Degas Solvents: Remove dissolved oxygen from solvents, as oxidative degradation can be a contributing factor. 3. Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant may be beneficial, although this should be tested on a small scale first. |
Guide 2: Compound Degradation During Workup and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Significant loss of product during aqueous workup. | The pH of the aqueous solution is causing acidic or basic hydrolysis of the β-keto-δ-lactone core. Heat generated during neutralization can also accelerate degradation. | 1. Use Buffered Solutions: Employ buffered aqueous solutions (e.g., phosphate (B84403) buffer at pH 7) for extractions to maintain a neutral pH. 2. Perform Workup at Low Temperature: Conduct all extractions and washes in an ice bath to minimize thermal degradation. It has been noted that heat released during aqueous workup can be detrimental to the yield. 3. Minimize Contact Time: Reduce the time the compound is in contact with aqueous phases. |
| Degradation of the compound on silica (B1680970) gel during column chromatography. | The acidic nature of standard silica gel can catalyze the degradation of the β-keto-δ-lactone core. | 1. Use Neutralized Silica Gel: Pre-treat the silica gel with a suitable base (e.g., triethylamine (B128534) in the eluent) to neutralize its acidity. 2. Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (neutral or basic) or a bonded-phase silica like C18 for reversed-phase chromatography. 3. Flash Chromatography: Use flash column chromatography to minimize the time the compound spends on the column. |
Guide 3: Inconsistent Bioactivity Results
| Problem | Possible Cause | Troubleshooting Steps |
| Variable or lower-than-expected results in biological assays. | The compound is degrading in the assay medium (e.g., cell culture media, buffer solutions). | 1. Assess Stability in Assay Media: Before conducting the bioassay, incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC. 2. Adjust pH of Media: If the medium is slightly acidic or basic, consider adjusting the pH to be as close to neutral as possible, if compatible with the assay. 3. Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for biological experiments. Avoid freeze-thaw cycles of stock solutions. |
Data Presentation
Table 1: Qualitative Stability of this compound Core under Different Conditions
| Compound | Condition | Outcome | Reference |
| This compound | Mildly Acidic | Macrocycle opening via C2-C18 bond cleavage | |
| This compound | Basic | Fragmentation via decarboxylation to form lankacyclinol | |
| 4-Me-lankacidin C analog | Tsuji–Trost reaction conditions | Macrocyclization successful | |
| Lankacidin C analog (no C4-Me) | Tsuji–Trost reaction conditions | No product formation |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Analogs by HPLC
This protocol outlines a general method for assessing the stability of this compound and its derivatives under different pH conditions.
1. Materials:
-
This compound or its analog
-
Buffers: pH 4, pH 7, and pH 9 (e.g., citrate, phosphate, borate)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.
-
Prepare Test Solutions: Dilute the stock solution with the respective pH buffers to a final concentration of 50 µg/mL.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 37°C).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Quenching: Immediately quench the degradation by diluting the aliquot with the mobile phase to stop further reaction.
-
HPLC Analysis:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with a suitable percentage of B, and increase linearly to elute the compound and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the compound has maximum absorbance (e.g., 230 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point by comparing the peak area to the peak area at time 0.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Protocol 2: In Vitro Translation (IVT) Assay for Bioactivity Assessment
This protocol describes a method to assess the inhibitory activity of this compound analogs on bacterial protein synthesis.
1. Materials:
-
This compound analog
-
Commercial E. coli S30 extract system for IVT
-
Reporter plasmid DNA (e.g., containing a luciferase or GFP gene)
-
Amino acid mixture
-
Control antibiotic (e.g., erythromycin)
-
DMSO (for dissolving compounds)
2. Procedure:
-
Prepare Compound Solutions: Prepare a series of dilutions of the this compound analog in DMSO.
-
Set up IVT Reactions: In a microplate, set up the IVT reactions according to the manufacturer's protocol. Each reaction should contain the S30 extract, reporter plasmid, and amino acid mixture.
-
Add Compounds: Add the diluted this compound analog to the reactions to achieve the desired final concentrations. Include a no-compound control (DMSO only) and a positive control (erythromycin).
-
Incubation: Incubate the microplate at 37°C for the time specified
Lankacidinol A Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Lankacidinol A. The information is presented in a question-and-answer format to directly address potential challenges and improve experimental yields.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the total synthesis of this compound, offering potential causes and solutions.
Issue 1: Low yield in the Dieckmann cyclization to form the macrocycle.
-
Question: We are experiencing a low yield (around 5%) for the LiHMDS-mediated Dieckmann cyclization to form the 17-membered macrocycle. What are the potential causes and how can we optimize this step?
-
Answer: A low yield in the Dieckmann cyclization of complex substrates like those in the this compound synthesis is a known challenge.[1] Several factors could be contributing to this:
-
Steric Hindrance: The macrocyclic precursor is sterically demanding, which can hinder the intramolecular reaction.
-
Substrate Decomposition: The β-keto-δ-lactone motif is known to be unstable under certain conditions, and the strong base might be causing degradation of the starting material or product.
-
Side Reactions: Enolate chemistry can be prone to side reactions, such as intermolecular condensation or decomposition pathways.
-
Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical.
Troubleshooting Suggestions:
-
Screening of Bases: While LiHMDS has been used, other bases like NaHMDS, KHMDS, or non-nucleophilic organic bases (e.g., DBU) in combination with a Lewis acid could be explored.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Consider screening solvents such as THF, DME, toluene, or mixtures thereof.
-
Temperature and Addition Rate: Perform the reaction at very low temperatures (e.g., -78 °C) and add the base slowly to control the reactivity and minimize side reactions. A gradual warm-up to a specific temperature might be necessary.
-
High Dilution: To favor the intramolecular cyclization over intermolecular reactions, performing the reaction under high dilution conditions is crucial.
-
Issue 2: Poor stereoselectivity in the aldol (B89426) reaction to establish C4 and C5 stereocenters.
-
Question: We are struggling to achieve high diastereoselectivity in the aldol reaction to set the stereochemistry of the β-keto-δ-lactone core. How can we improve this?
-
Answer: Achieving the desired stereochemistry at C4 and C5 is critical for the biological activity of this compound. The Evans aldol reaction is a powerful tool for this transformation.[1]
-
Chiral Auxiliary: The choice of the chiral auxiliary on the β-keto imide is paramount for inducing facial selectivity.
-
Lewis Acid: The Lewis acid used to generate the boron enolate plays a crucial role in the transition state geometry and, consequently, the stereochemical outcome.
-
Reaction Conditions: Temperature and solvent can influence the diastereoselectivity.
Troubleshooting Suggestions:
-
Optimize Lewis Acid: While TiCl₄ has been used for syn-selective aldol reactions, other Lewis acids like Sn(OTf)₂, MgBr₂·OEt₂, or different boron reagents can be screened to favor the desired diastereomer.[1]
-
Chiral Auxiliary Selection: Ensure the correct enantiomer of the chiral auxiliary (e.g., from valine or phenylalanine) is being used to obtain the desired product stereoisomer.
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C to -40 °C) generally enhances stereoselectivity.
-
Substrate Purity: Ensure the aldehyde and the chiral β-keto imide are of high purity, as impurities can interfere with the reaction.
-
Issue 3: Low yield in the macrocyclization step via Stille coupling or Tsuji-Trost reaction.
-
Question: Our attempts at macrocyclization using Stille coupling or Tsuji-Trost reaction are resulting in low yields of the desired macrocycle. What are the common pitfalls and optimization strategies?
-
Answer: Macrocyclization is often a challenging step in total synthesis. Both Stille and Tsuji-Trost reactions are powerful methods, but their efficiency in forming large rings can be sequence- and substrate-dependent.
-
Stille Coupling:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical.
-
Additives: Additives like Cu(I) salts can sometimes accelerate the reaction.
-
Solvent: Highly polar solvents like DMSO have been shown to accelerate the reaction and improve yields.[2]
-
Tin Scavengers: Using a tin scavenger can help in the purification and sometimes improve the reaction outcome.[2]
-
-
Tsuji-Trost Reaction:
-
Catalyst and Ligand: The palladium catalyst and the nature of the phosphine (B1218219) ligand are crucial for reactivity and selectivity.
-
Leaving Group: The choice of the allylic leaving group (e.g., acetate (B1210297), carbonate) can influence the rate of oxidative addition.
-
Base: The base used to generate the nucleophile must be compatible with the substrates and the catalyst.
-
Troubleshooting Suggestions:
-
Screen Catalysts and Ligands: For both reactions, a thorough screening of different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, AsPh₃, dppe) is recommended.
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and concentration (high dilution is key).
-
Substrate Conformation: The conformation of the linear precursor can significantly impact the ease of cyclization. Molecular modeling might provide insights into more favorable conformations.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps affecting the overall yield of this compound synthesis?
A1: Based on published synthetic routes, the most critical steps that often determine the overall yield are:
-
Macrocyclization: This is a recurring challenge, with methods like Dieckmann cyclization, Stille coupling, and Horner-Wadsworth-Emmons reaction being employed, each with its own set of challenges in forming the large, strained ring.[1]
-
Stereoselective Aldol Reactions: Establishing the correct stereochemistry of the β-keto-δ-lactone core is crucial and can be a low-yielding step if not properly optimized.[1]
-
Construction of the Polyene Chain: Reactions like Julia-Kociensky olefination are used to build the diene and triene fragments. The efficiency and stereoselectivity of these reactions are vital for the overall success.[1]
Q2: What is the significance of the modular or convergent approach in this compound synthesis?
A2: A modular or convergent synthesis is highly advantageous for a complex molecule like this compound. This strategy involves synthesizing different fragments (modules) of the molecule separately and then coupling them together in the later stages. The benefits include:
-
Higher Overall Yield: The overall yield is the product of the yields of the longest linear sequence of reactions. In a convergent synthesis, the longest sequence is shorter, which generally leads to a higher overall yield.
-
Flexibility: It allows for the synthesis of analogs by modifying the individual modules, which is crucial for structure-activity relationship (SAR) studies.
-
Easier Purification: Intermediates are smaller and generally easier to purify than the large, complex intermediates in a linear synthesis.
Q3: Are there any specific safety precautions to consider during the synthesis of this compound?
A3: Yes, several reagents and reactions commonly used in the synthesis of this compound require specific safety precautions:
-
Organotin Reagents (for Stille Coupling): Tributyltin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong Bases: Reagents like n-BuLi, LiHMDS, and NaH are pyrophoric and/or water-reactive. They must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Oxidizing Agents: Dess-Martin periodinane (DMP) is a shock-sensitive explosive under certain conditions and should be handled with care.
-
Palladium Catalysts: While generally not highly toxic, palladium catalysts can be flammable and should be handled in a fume hood.
Quantitative Data Summary
The following tables summarize reported yields for key transformations in the synthesis of this compound and related seco-lankacidinols.
Table 1: Yields for the Synthesis of Key Fragments
| Reaction | Substrate(s) | Product | Reagents and Conditions | Yield (%) | Reference |
| Julia-Kociensky Olefination | Sulfone and Aldehyde | Dienoate | NaHMDS | 80 | [1] |
| Evans Aldol Reaction | β-keto imide and Aldehyde | syn-aldol product | TiCl₄ | 93 | [1] |
| Stille Coupling | Vinyl iodide and Vinyl stannane | Coupled diene | Pd catalyst, DMSO | 73-78 | [2] |
| Wittig Reaction | Aldehyde and Ylide | β-lactam | - | 68 | [1] |
Table 2: Yields for Macrocyclization Reactions
| Reaction | Precursor | Product | Reagents and Conditions | Yield (%) | Reference |
| Dieckmann Cyclization | Linear diester | Macrocyclic β-keto ester | LiHMDS | 5 | [1] |
| Horner-Wadsworth-Emmons | Linear phosphonate (B1237965) aldehyde | Macrocyclic enone | - | Mentioned as a strategy | [1] |
| Tsuji-Trost Reaction | Allylic acetate precursor | Macrocycle | Pd catalyst | Not specified | Mentioned as a strategy |
Experimental Protocols
Protocol 1: Julia-Kociensky Olefination for Diene Formation
This protocol is a general guideline based on typical procedures for this reaction in the context of lankacidin synthesis.[1]
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (argon or nitrogen). Anhydrous solvents are required.
-
Reaction Setup: To a solution of the sulfone (1.0 eq) in anhydrous THF at -78 °C, add NaHMDS (1.1 eq, 1.0 M in THF) dropwise.
-
Anion Formation: Stir the resulting solution at -78 °C for 30-60 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Evans Aldol Reaction for Stereoselective C-C Bond Formation
This protocol is a general guideline for a TiCl₄-mediated syn-selective Evans aldol reaction.[1]
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
Reaction Setup: Dissolve the chiral N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (B109758) at 0 °C.
-
Lewis Acid Addition: Add TiCl₄ (1.1 eq, 1.0 M in dichloromethane) dropwise to the solution. The color will likely change to a deep red or yellow.
-
Base Addition: Add a hindered amine base, such as Hunig's base (diisopropylethylamine, 1.2 eq), dropwise at 0 °C. Stir for 30 minutes.
-
Enolate Formation: Cool the reaction mixture to -78 °C and stir for an additional 30-60 minutes to ensure complete enolate formation.
-
Aldehyde Addition: Add the aldehyde (1.2 eq) as a solution in dichloromethane dropwise at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl or a buffered solution (e.g., pH 7 phosphate (B84403) buffer).
-
Workup and Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: Convergent synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Dieckmann cyclization.
References
Lankacidin Structural Assignment: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the structural assignment of lankacidin antibiotics.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental determination of lankacidin structures.
Issue 1: Inconsistent or Unclear NMR Spectra
Question: My 1D and 2D NMR spectra for a lankacidin analog show significant signal overlap and broadening, making assignments difficult. What steps can I take to improve spectral resolution?
Answer:
Signal overlap and broadening are common challenges with complex macrocyclic structures like lankacidins. Consider the following troubleshooting steps:
-
Optimize Solvent and Temperature: Experiment with different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) as solubility and molecular conformation can be solvent-dependent. Variable temperature NMR studies can also help to resolve overlapping signals by altering conformational exchange rates.
-
Utilize Higher Field Strength NMR: If available, use a higher field NMR spectrometer (e.g., 800 MHz or above) to increase signal dispersion.
-
Advanced 2D NMR Techniques: Employ a suite of advanced 2D NMR experiments beyond standard COSY and HSQC. Techniques like TOCSY can help identify entire spin systems, while HMBC is crucial for tracing long-range C-H correlations across the macrocycle. ROESY or NOESY experiments are essential for determining relative stereochemistry by identifying through-space proton proximities.
-
Chemical Derivatization: If the parent compound is unstable or yields poor quality spectra, consider chemical derivatization. For instance, the structures of lankacidins C and A were successfully determined by X-ray crystallographic analysis of their p-bromophenylsulfonylhydrazone derivatives. This approach can lock the conformation and provide crystalline material.
Issue 2: Ambiguous Mass Spectrometry Fragmentation Patterns
Question: I am struggling to interpret the MS/MS fragmentation pattern of my lankacidin sample. The fragmentation is either too extensive or does not provide clear structural information. How can I optimize my MS experiments?
Answer:
The chemical instability of the β-keto-δ-lactone core in lankacidins can lead to complex or uninformative fragmentation patterns. The following strategies may help:
-
Soft Ionization Techniques: Employ soft ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize in-source fragmentation and preserve the molecular ion.
-
Collision Energy Optimization: Systematically vary the collision energy in your MS/MS experiments. A collision energy ramp can help identify the optimal energy to induce structurally informative fragmentation without causing excessive bond cleavage.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of parent and fragment ions. This allows for the determination of elemental compositions, which is critical for identifying specific fragments and distinguishing between isobaric species.
-
Comparison with Known Analogs: If available, compare the fragmentation pattern of your unknown with those of known lankacidin compounds. Commonalities in fragmentation can provide clues to the core structure and the location of modifications.
Issue 3: Difficulty in Determining Absolute Stereochemistry
Question: I have determined the planar structure and relative stereochemistry of a new lankacidin, but establishing the absolute configuration is proving to be a major hurdle. What methods are most effective for this?
Answer:
Determining the absolute stereochemistry of lankacidins is a non-trivial task, and several original assignments have been proven incorrect through total synthesis. The following approaches are recommended:
-
X-ray Crystallography of Derivatives: If the natural product does not crystallize, forming a derivative with a heavy atom (e.g., a brominated derivative) can facilitate crystallization and allow for the determination of the absolute configuration using anomalous dispersion.
-
Chiroptical Methods (ECD/VCD): Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining absolute configuration in solution. This involves comparing the experimental spectra with spectra predicted by quantum chemical calculations for different stereoisomers.
-
Total Synthesis: The unambiguous assignment of absolute stereochemistry often requires total synthesis of the proposed stereoisomers and comparison of their spectroscopic and analytical data with that of the natural product. This has been the definitive method for correcting misassigned lankacidin structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the structural assignment of lankacidins?
A1: The main challenges stem from their complex molecular architecture, inherent chemical instability, and significant stereochemical complexity. The presence of a labile β-keto-δ-lactone core often leads to degradation, complicating isolation and analysis. Furthermore, the numerous stereocenters make the determination of the correct three-dimensional structure a significant undertaking.
Q2: Why have some lankacidin structures been reassigned?
A2: Several lankacidin structures have been reassigned due to initial misinterpretations of spectroscopic data, particularly concerning stereochemistry. For example, the C4 stereochemistry of 2,18-seco-lankacidinol B and the C2 and C5 stereocenters of iso-lankacidinol were revised after total synthesis provided compounds with matching spectroscopic data to the natural products, which differed from the originally proposed structures.
Q3: Can X-ray crystallography be used for lankacidin structure determination?
A3: Yes, X-ray crystallography is a powerful tool for the unambiguous determination of molecular structures, including absolute stereochemistry. However, obtaining single crystals of sufficient quality for X-ray diffraction can be challenging for lankacidins due to their conformational flexibility and potential instability. In some cases, derivatization has been necessary to obtain suitable crystals.
Q4: What role does total synthesis play in structural assignment?
A4: Total synthesis plays a crucial and often definitive role in the structural assignment of lankacidins. It allows for the unambiguous confirmation of a proposed structure by comparing the spectroscopic and analytical data of the synthetic compound with the natural product. In several instances, total synthesis has been instrumental in correcting misassigned structures.
Experimental Protocols & Data
Table 1: Representative ¹³C NMR Chemical Shifts for Lankacidin Core Structures
| Carbon Position | Lankacidin C (in CDCl₃) | Lankacidinol (in CDCl₃) |
| C1 | 170.5 | 171.2 |
| C2 | 59.8 | 60.1 |
| C3 | 202.1 | 203.5 |
| C4 | 45.2 | 45.8 |
| C5 | 72.9 | 73.1 |
| ... | ... | ... |
Note: This table provides illustrative data. Actual chemical shifts may vary depending on the specific lankacidin analog and experimental conditions. Data is hypothetical and for illustrative purposes.
Detailed Methodologies
Protocol 1: General Procedure for 2D NMR Analysis of a Lankacidin
-
Sample Preparation: Dissolve 5-10 mg of the purified lankacidin in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a suite of 2D NMR spectra on a 600 MHz or higher NMR spectrometer. This should include:
-
¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proton proximities for stereochemical assignments.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in each spectrum to build up structural fragments and connect them to elucidate the complete planar structure and relative stereochemistry.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Formula Determination
-
Sample Preparation: Prepare a dilute solution of the lankacidin (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid to promote protonation for positive ion mode ESI.
-
Instrumentation: Use a high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer.
-
Data Acquisition: Infuse the sample into the ESI source. Acquire full scan mass spectra over an appropriate m/z range (e.g., m/z 100-1000).
-
Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass within a narrow mass tolerance (e.g., < 5 ppm). This will provide the molecular formula of the compound.
Visualizations
Logical Workflow for Lankacidin Structure Elucidation
Caption: A generalized workflow for the structural elucidation of lankacidins.
Troubleshooting Logic for Ambiguous NMR Data
Optimizing fermentation conditions for Lankacidinol A production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for Lankacidinol A production from Streptomyces rochei. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to aid in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound production in Streptomyces rochei?
A1: The optimal pH for the production of antimicrobial metabolites by Streptomyces rochei is in the neutral to slightly alkaline range, typically between 7.0 and 7.5. Maintaining a stable pH within this range is critical, as deviations can negatively impact secondary metabolite biosynthesis.
Q2: What is the ideal fermentation temperature for producing this compound?
A2: The optimal temperature for antimicrobial production by Streptomyces rochei is approximately 30-32°C. Higher temperatures can adversely affect both microbial growth and metabolite production.
Q3: Which carbon and nitrogen sources are most effective for this compound production?
A3: For general antimicrobial metabolite production in Streptomyces rochei, glycerol (B35011) has been identified as an effective carbon source, with an optimal concentration of around 2%. Peptone is a suitable nitrogen source, with an optimal concentration of about 1%. Other carbon sources like glucose and starch, and nitrogen sources such as yeast extract and casein, can also be effective.
Q4: How can I improve the consistency of my this compound fermentation batches?
A4: Inconsistent yields are often due to variability in the inoculum. It is crucial to standardize your seed culture preparation, ensuring a consistent spore concentration, age of the culture, and growth medium. Following a well-defined protocol for inoculum development is highly recommended.
Q5: My Streptomyces rochei culture is growing well (high biomass), but the this compound yield is low. What could be the cause?
A5: This phenomenon, known as "growth-product decoupling," can occur for several reasons. Secondary metabolite production in Streptomyces is often triggered by the depletion of a key nutrient. If the medium is too rich, the switch to secondary metabolism may be delayed. Additionally, the expression of the lankacidin biosynthetic gene cluster is tightly regulated by a specific signaling pathway.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation.
| Problem | Possible Cause | Recommended Solution |
| Low or No this compound Production | Suboptimal pH: The pH of the fermentation broth is outside the optimal range of 7.0-7.5. | Monitor and control the pH of the culture throughout the fermentation using appropriate buffers or automated addition of acid/base. |
| Incorrect Temperature: The fermentation temperature is not maintained at the optimal 30-32°C. | Ensure your incubator or bioreactor is properly calibrated and maintaining a stable temperature. | |
| Nutrient Limitation or Imbalance: The carbon-to-nitrogen ratio may not be optimal, or essential trace elements are lacking. | Experiment with different carbon and nitrogen sources and their concentrations. A starting point for S. rochei is 2% glycerol and 1% peptone. Ensure the medium is supplemented with necessary trace elements. | |
| Inadequate Aeration: Insufficient dissolved oxygen (DO) can limit the growth of aerobic Streptomyces and the biosynthesis of secondary metabolites. | Optimize agitation and aeration rates to maintain adequate DO levels, especially during the exponential growth phase. | |
| Degradation of this compound | Chemical Instability: Lankacidins are known to be unstable, particularly under acidic conditions. | Maintain a neutral to slightly alkaline pH throughout the fermentation and during the extraction process. Avoid exposing the product to harsh acidic or alkaline conditions. |
| Inconsistent Batch-to-Batch Yields | Inoculum Variability: Inconsistent spore concentration, age, or physiological state of the seed culture. | Standardize the inoculum preparation protocol. Use a consistent source of spores and control the age and growth conditions of the seed culture. |
| Contamination: Presence of unwanted microorganisms in the fermentation broth. | Ensure strict aseptic techniques during media preparation, inoculation, and sampling. Validate your sterilization procedures. |
Data on Fermentation Parameters
The following tables summarize the reported optimal conditions for antimicrobial metabolite production by Streptomyces rochei. While not specific to this compound, this data provides a strong starting point for optimization experiments.
Table 1: Effect of pH on Antimicrobial Activity
| Initial pH | Relative Antimicrobial Activity (%) |
| 6.0 | 75 |
| 7.0 | 100 |
| 7.5 | 95 |
| 8.0 | 80 |
| 9.0 | 60 |
| (Data is illustrative and based on general antimicrobial activity studies on S. rochei) |
Table 2: Effect of Temperature on Antimicrobial Activity
| Temperature (°C) | Relative Antimicrobial Activity (%) |
| 28 | 90 |
| 30 | 100 |
| 32 | 100 |
| 37 | 70 |
| 42 | 40 |
| (Data is illustrative and based on general antimicrobial activity studies on S. rochei) |
Table 3: Effect of Carbon Source on Antimicrobial Activity
| Carbon Source (2%) | Relative Antimicrobial Activity (%) |
| Glycerol | 100 |
| Glucose | 90 |
| Starch | 85 |
| Sucrose | 70 |
| Lactose | 60 |
| (Data is illustrative and based on general antimicrobial activity studies on S. rochei) |
Table 4: Effect of Nitrogen Source on Antimicrobial Activity
| Nitrogen Source (1%) | Relative Antimicrobial Activity (%) |
| Peptone | 100 |
| Yeast Extract | 92 |
| Casein | 88 |
| Ammonium Sulfate (B86663) | 65 |
| Sodium Nitrate | 60 |
| (Data is illustrative and based on general antimicrobial activity studies on S. rochei) |
Experimental Protocols
Protocol for this compound Fermentation
Objective: To produce this compound from Streptomyces rochei in a shake flask culture.
Materials:
-
Streptomyces rochei strain
-
Seed Medium (per liter): 10 g glucose, 10 g yeast extract, 5 g peptone, pH 7.2
-
Production Medium (per liter): 20 g glycerol, 10 g peptone, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O, pH 7.5
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with a loopful of S. rochei spores or a mycelial suspension.
-
Incubate at 30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Fermentation:
-
Inoculate 100 mL of sterile production medium in a 500 mL baffled flask with 10% (v/v) of the seed culture.
-
Incubate at 30°C with shaking at 200 rpm for 5-7 days.
-
Monitor the fermentation by taking aseptic samples for pH measurement and analysis of this compound production.
-
Protocol for this compound Extraction
Objective: To extract this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Centrifuge the fermentation broth at 8,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Transfer the supernatant to a separatory funnel.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic (ethyl acetate) layers.
-
Dry the pooled organic phase over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be further purified using chromatographic techniques.
Protocol for HPLC Quantification of this compound
Objective: To quantify the concentration of this compound in the crude extract.
Materials:
-
Crude extract of this compound
-
This compound standard
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector
Procedure:
-
Sample Preparation:
-
Dissolve the crude extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the this compound standard in methanol.
-
Prepare a series of dilutions to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Inject the standards and samples.
-
Identify the this compound peak in the samples by comparing the retention time with the standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
Visualizations
Signaling Pathway for Lankacidin Production
Lankacidinol A degradation pathways and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and stability issues of Lankacidinol A.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The primary source of chemical instability in this compound and other lankacidin-class antibiotics is the β-keto-δ-lactone core.[1] This functional group is susceptible to degradation under various conditions.
Q2: Under what conditions does this compound degrade?
A2: this compound is known to be unstable under both mild acidic and basic conditions.[2] Efforts in synthetic chemistry have focused on modifying its structure, such as at the C4 position, to enhance its chemical stability.[3][4]
Q3: What are the major degradation pathways of this compound?
A3: There are two primary degradation pathways:
-
Acid-catalyzed degradation: Under mild acidic conditions, the macrocycle of this compound can open through the cleavage of the C2-C18 bond.[2]
-
Base-catalyzed degradation: Under basic conditions, the β-keto-δ-lactone core can undergo degradation via decarboxylation.[2]
Q4: Are there more stable analogs of this compound available?
A4: Research has been conducted to synthesize more stable derivatives of lankacidins. For example, the introduction of a methyl group at the C4 position has been explored to improve chemical stability.[3][4]
Q5: How should I store this compound to minimize degradation?
A5: While specific storage instructions should be obtained from the supplier, general recommendations based on its instability profile include storing it at low temperatures and under neutral pH conditions, protected from light and moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in assays. | Degradation of this compound due to improper storage or handling. | Verify storage conditions (temperature, pH of solvent). Prepare fresh stock solutions for each experiment. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound into byproducts. | Compare the chromatogram with a freshly prepared standard. Consider the possibility of acidic or basic degradation products. |
| Inconsistent experimental results. | Instability of this compound in the experimental medium (e.g., cell culture media, buffer). | Assess the pH of your experimental medium. If possible, adjust the pH to be as close to neutral as possible. Minimize the time this compound is in solution before use. |
| Difficulty in replicating literature findings. | Differences in the purity or stability of the this compound sample. | Ensure the purity of your this compound sample. Use freshly prepared solutions and handle them with care to avoid degradation. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at a specified temperature (e.g., 80°C) for a set duration.
-
Also, expose the stock solution to the same thermal stress.
-
At specified time points, dissolve the solid sample or dilute the stock solution with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and a solid sample of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
At specified time points, prepare samples for HPLC analysis.
-
3. HPLC Analysis:
-
Use a stability-indicating HPLC method to analyze the stressed samples. The method should be able to separate the intact this compound from its degradation products.
-
A reverse-phase C18 column is often suitable.
-
The mobile phase could consist of a gradient of acetonitrile (B52724) and water or a buffer solution.
-
Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance.
Quantitative Data
Table 1: Illustrative Stability of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 60°C | >50% | 2,18-seco-lankacidinol A derivatives |
| 0.1 M NaOH | 4 hours | Room Temp | >30% | Decarboxylated products |
| 3% H₂O₂ | 24 hours | Room Temp | ~15% | Oxidized derivatives |
| Heat (Solid) | 48 hours | 80°C | ~10% | Thermally induced isomers/degradants |
| Photolysis | 7 days | Room Temp | ~5% | Photodegradation products |
Note: The percentage degradation values are illustrative and should be determined experimentally.
Visualizations
Caption: Degradation pathways of this compound under acidic and basic conditions.
References
Technical Support Center: Troubleshooting Low Bioactivity in Synthetic Lankacidinol A Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic lankacidinol A analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and biological evaluation of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound analog exhibits significantly lower antibacterial activity compared to the parent compound. What are the potential reasons?
A1: Low antibacterial activity in synthetic this compound analogs can arise from several factors:
-
Incorrect Stereochemistry: The biological activity of lankacidins is highly dependent on their stereochemistry. Errors in stereocontrol during synthesis can lead to diastereomers with reduced or no activity. For instance, studies on 2,18-seco-lankacidinol B have shown that different stereoisomers exhibit significantly different biological activities.[1]
-
Chemical Instability: The β-keto-δ-lactone core of lankacidins is known to be chemically unstable, which can complicate their synthesis and handling, potentially leading to degradation and loss of activity.[2]
-
Poor Cellular Permeability: The analog may not efficiently cross the bacterial cell envelope to reach its intracellular target, the ribosome. Modifications to the lankacidin scaffold can alter physicochemical properties like solubility and lipophilicity, impacting membrane permeability.
-
Efflux Pump Activity: The compound might be a substrate for bacterial efflux pumps, which actively transport the analog out of the cell, preventing it from reaching a high enough intracellular concentration to be effective.
-
Reduced Target Engagement: Modifications to the core structure could hinder the analog's ability to bind effectively to its ribosomal target.
Q2: My analog shows potent activity in an in vitro translation assay but is inactive against whole bacterial cells. What does this suggest?
A2: This is a strong indication of a cellular permeability issue. Potent activity in a cell-free assay confirms that the analog can inhibit its molecular target. The lack of whole-cell activity suggests that the compound is unable to penetrate the bacterial cell envelope or is being rapidly removed by efflux pumps.
Q3: The cytotoxicity of my this compound analog against cancer cell lines is much lower than anticipated. What could be the cause?
A3: Similar to antibacterial activity, low cytotoxicity can be attributed to several factors:
-
Altered Mechanism of Action: While some lankacidins are believed to exert antitumor effects through microtubule stabilization, modifications to the structure might disrupt this interaction.
-
Cell Line Specificity: The cytotoxic effect of a compound can vary significantly between different cancer cell lines due to differences in their genetic makeup, membrane composition, and expression of drug transporters.
-
Poor Compound Solubility: Low solubility of the analog in cell culture media can lead to precipitation and an inaccurate assessment of its cytotoxic potential.
-
Metabolic Inactivation: The cancer cells may metabolize the analog into an inactive form.
Troubleshooting Guides
Problem: Low Antibacterial Activity
This guide provides a systematic approach to diagnosing the cause of low antibacterial activity in your synthetic this compound analogs.
Caption: Troubleshooting workflow for low antibacterial activity.
Problem: Low Cytotoxicity
This guide outlines a workflow to troubleshoot unexpectedly low cytotoxicity of your this compound analogs.
Caption: Troubleshooting workflow for low cytotoxicity.
Quantitative Bioactivity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several synthetic 2,18-seco-lankacidinol B stereoisomers against a panel of Gram-positive and Gram-negative bacteria.
| Compound (Stereochemistry at C4, C5) | S. aureus ATCC 29213 (MIC, µg/mL) | E. faecalis ATCC 29212 (MIC, µg/mL) | S. pneumoniae ATCC 49619 (MIC, µg/mL) | H. influenzae ATCC 49247 (MIC, µg/mL) | E. coli ATCC 25922 (MIC, µg/mL) | P. aeruginosa ATCC 27853 (MIC, µg/mL) |
| 4 (4R, 5R) | >64 | >64 | >64 | 32 | >64 | >64 |
| 23 (4S, 5S) | >64 | >64 | >64 | 32 | >64 | >64 |
| 24 (4S, 5R) | >64 | >64 | >64 | >64 | >64 | >64 |
| 25 (4R, 5S) (Reassigned structure of 2,18-seco-lankacidinol B) | >64 | >64 | >64 | 32 | >64 | >64 |
| Levofloxacin (Control) | 0.25 | 1 | 1 | 0.03 | 0.015 | 1 |
Data extracted from Yao Y, et al. (2018). Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B. Angew Chem Int Ed Engl. 57(41):13551-13554.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Experimental workflow for MIC determination.
Detailed Steps:
-
Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including positive (bacteria only) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the analog that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic potential of a compound.
Caption: Experimental workflow for MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
References
Lankacidinol A Purification Protocols: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of purification protocols for Lankacidinol A. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address specific issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenge in purifying this compound and other lankacidin-class antibiotics is their inherent chemical instability. These molecules are susceptible to degradation under both acidic and basic conditions. Specifically, the β-keto-δ-lactone core is prone to fragmentation via decarboxylation under basic conditions, while mild acidic conditions can lead to the opening of the macrocycle.[1] This instability necessitates careful control of pH throughout the extraction and purification process.
Q2: What type of chromatographic methods are suitable for this compound purification?
A2: A multi-step chromatographic approach is typically required to achieve high purity. This often involves an initial separation using silica (B1680970) gel column chromatography followed by a high-performance liquid chromatography (HPLC) step for final polishing.[2] Reversed-phase HPLC is a common choice for the final purification of macrolide antibiotics.
Q3: How can I monitor the purity of this compound during purification?
A3: The purity of this compound can be monitored using analytical HPLC coupled with a suitable detector, such as a UV detector. The absorbance maximum for lankacidins is typically below 200 nm (~190 nm), indicating the absence of extensive conjugated double bonds.[3] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation and identification of any impurities or degradation products.[4][5]
Q4: What are the known degradation products of this compound to be aware of?
A4: Under mild acidic conditions, this compound can undergo cleavage of the C2-C18 bond, resulting in the opening of the macrocyclic ring.[1] Under basic conditions, decarboxylation can occur, leading to the formation of lankacyclinol.[1] Additionally, epimerization at C5 can occur, leading to the formation of iso-lankacidinol.[1]
Q5: What precautions should be taken regarding sample handling and storage?
A5: Given the instability of this compound, it is crucial to work at low temperatures whenever possible and to use neutral pH buffers. Exposure to strong acids or bases should be avoided. For long-term storage, it is advisable to keep the purified compound as a lyophilized powder at -20°C or below, protected from light and moisture.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Degradation during extraction or purification: Use of harsh pH conditions (acidic or basic). | Maintain a neutral pH throughout the process. Use buffered mobile phases for chromatography. Work at reduced temperatures (4°C) to minimize degradation. |
| Incomplete extraction from fermentation broth: Inefficient solvent extraction. | Optimize the extraction solvent. Ethyl acetate (B1210297) is a commonly used solvent for extracting lankacidins from fermentation broth. Multiple extractions may be necessary to ensure complete recovery. | |
| Poor separation during chromatography: Suboptimal chromatographic conditions. | Screen different stationary and mobile phases for both silica gel and HPLC steps. Gradient elution is often more effective than isocratic elution for separating complex mixtures. | |
| Presence of Multiple Peaks in HPLC Analysis | Co-eluting impurities: this compound may be co-eluting with structurally similar lankacidin-related metabolites. | Adjust the mobile phase composition or gradient profile in the HPLC method to improve resolution. Consider using a different stationary phase with alternative selectivity. |
| Degradation of this compound on the column: The stationary phase or mobile phase may be causing degradation. | Ensure the pH of the mobile phase is neutral. For silica gel chromatography, consider using deactivated silica. For HPLC, ensure the column is well-equilibrated with the mobile phase before injection. | |
| Presence of known degradation products: this compound has degraded to iso-lankacidinol or ring-opened products. | Analyze the fractions by MS and NMR to identify the structures of the additional peaks. Refer to the known degradation pathways to pinpoint the cause (e.g., acidic or basic conditions). | |
| Broad or Tailing Peaks in HPLC | Column overload: Injecting too much sample onto the column. | Reduce the sample concentration or injection volume. |
| Secondary interactions with the stationary phase: The analyte may be interacting with active sites on the stationary phase. | Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites, especially on silica-based columns. | |
| Poor sample solubility in the mobile phase: The sample may not be fully dissolved in the mobile phase at the point of injection. | Ensure the sample is completely dissolved in a solvent compatible with the mobile phase. A small amount of a stronger, miscible organic solvent can be used to dissolve the sample before dilution with the mobile phase. | |
| Inconsistent Retention Times in HPLC | Fluctuations in mobile phase composition or flow rate: Inaccurate pump performance or improperly mixed mobile phase. | Ensure the HPLC system is properly maintained and calibrated. Premix the mobile phase solvents or use a high-quality online mixing system. |
| Changes in column temperature: Fluctuations in ambient temperature can affect retention times. | Use a column oven to maintain a constant temperature for the HPLC column. |
Experimental Protocols
Extraction of this compound from Streptomyces Fermentation Broth
This protocol is a general guideline based on methods for extracting secondary metabolites from Streptomyces.[2]
-
Harvesting: Centrifuge the Streptomyces sp. fermentation broth at 6,000 rpm to separate the mycelium from the supernatant.
-
Extraction:
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Mycelial Extraction:
-
Extract the mycelial cake with methanol (B129727).
-
Centrifuge to remove cell debris and collect the methanol extract.
-
Evaporate the methanol under reduced pressure.
-
Resuspend the residue in water and extract with ethyl acetate as described above.
-
-
Combine Extracts: Combine the crude extracts from the supernatant and mycelium for further purification.
Purification by Silica Gel Column Chromatography
This is a preliminary purification step to fractionate the crude extract.
-
Column Packing: Prepare a silica gel column (e.g., 200-300 mesh) in a suitable solvent system, such as a mixture of chloroform (B151607) and methanol.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pooling and Concentration: Pool the fractions containing the target compound and evaporate the solvent under reduced pressure.
Final Purification by High-Performance Liquid Chromatography (HPLC)
This step is for achieving high purity this compound.
-
System: A preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is a suitable choice.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water or methanol in water is commonly used. It is critical to maintain a neutral pH, so the use of a buffer such as ammonium (B1175870) acetate or phosphate (B84403) buffer at pH 7 is recommended.
-
Detection: Monitor the elution at a low wavelength, around 190-210 nm.[3]
-
Procedure:
-
Dissolve the partially purified sample from the silica gel chromatography step in the initial mobile phase.
-
Inject the sample onto the equilibrated HPLC column.
-
Run a linear gradient to elute the compounds. For example, a gradient of 20% to 80% acetonitrile in water over 30 minutes.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Remove the solvent by lyophilization to obtain the pure compound.
-
Data Presentation
Table 1: Summary of a Hypothetical Multi-Step Purification of this compound
| Purification Step | Total Protein (mg) | This compound (mg) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 5000 | 100 | 20 | 100 | 1 |
| Silica Gel Chromatography | 500 | 60 | 120 | 60 | 6 |
| Preparative HPLC | 10 | 45 | 4500 | 45 | 225 |
Note: This table is illustrative. Actual values will vary depending on the fermentation conditions and purification efficiency.
Visualizations
This compound Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield of this compound.
Degradation Pathways of this compound
Caption: Major degradation pathways of this compound.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide | PLOS One [journals.plos.org]
- 3. smbb.mx [smbb.mx]
- 4. Two new lankacidin-related metabolites from Streptomyces sp. HS-NF-1178 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the solubility and bioavailability of Lankacidinol A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and bioavailability of Lankacidinol A, a promising polyketide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the formulation of this compound?
A1: this compound, like many complex polyketide natural products, presents two main challenges. First, it has low aqueous solubility due to its complex, largely hydrophobic structure.[1][2][3] This poor solubility can lead to a slow dissolution rate in the gastrointestinal tract, which is often a rate-limiting step for absorption.[4][5] Second, the molecule is noted for its chemical instability, which can complicate formulation processes and affect its shelf-life.[2] These factors collectively contribute to potentially low and variable oral bioavailability.
Q2: Why is my this compound precipitating out of my aqueous buffer during in vitro assays?
A2: This is a common issue for hydrophobic compounds like this compound. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium.[6] This typically happens when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous assay buffer.[6] Even a small percentage of the organic solvent may not be sufficient to keep the compound in solution at the desired final concentration.
Q3: What is the relationship between solubility and bioavailability?
A3: For a drug to be absorbed into the bloodstream after oral administration, it must first be in a dissolved state at the site of absorption.[5] Poor aqueous solubility leads to a low dissolution rate, meaning less of the drug is available in a soluble form to pass through the intestinal membrane.[5][7] Therefore, enhancing the solubility and dissolution rate of a drug like this compound is a critical strategy for improving its overall oral bioavailability.[8]
Troubleshooting Guides
Issue 1: Low or Inconsistent Dissolution Results
You are observing slow, incomplete, or highly variable dissolution profiles for your this compound formulation.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Drug Wettability | Incorporate a surfactant (e.g., Polysorbate 80, SLS) into the dissolution medium or formulation. | Surfactants lower the surface tension between the hydrophobic drug particles and the aqueous medium, improving wetting and facilitating dissolution.[8] |
| Drug Degradation | Verify the chemical stability of this compound in the selected dissolution medium and pH.[9][10] Use HPLC to check for degradation products. | Lankacidins can be unstable.[2] If the drug degrades during the test, the measured concentration will be artificially low, not reflecting the true amount dissolved.[9][10] |
| Post-Sampling Precipitation | Dilute samples immediately after withdrawal with a solvent in which this compound is highly soluble (e.g., acetonitrile (B52724) or methanol) before HPLC analysis.[9] | Supersaturation can occur in the dissolution medium. The drug may precipitate in the sampling probe or vial before analysis, leading to erroneously low and variable results.[9] |
| Incorrect Buffer Preparation | Double-check all calculations, weighings, and the specific salt form (e.g., monohydrate vs. anhydrous) used for buffer preparation.[9][10] | Minor errors in buffer concentration or pH can significantly impact the solubility of pH-sensitive compounds.[9][10] |
Issue 2: Failure to Form a Stable Nanosuspension
Your attempt to create a this compound nanosuspension results in particle aggregation or rapid sedimentation.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Stabilization | Increase the concentration of the stabilizer (e.g., Poloxamer 188, HPMC) or use a combination of stabilizers. | Nanosuspensions have a very high surface area, making them thermodynamically unstable. Stabilizers adsorb to the particle surface, providing steric or ionic barriers that prevent aggregation.[11] |
| Ineffective Particle Size Reduction | Optimize the homogenization process (increase pressure, number of cycles) or milling time. | Achieving the desired nanometer-range particle size is crucial for the stability and effectiveness of the nanosuspension.[12] Inadequate energy input will result in larger, less stable particles. |
| Ostwald Ripening | Select a polymer that reduces the solubility of this compound in the dispersion medium. | This phenomenon involves the growth of larger particles at the expense of smaller ones due to differences in solubility. A stabilizer that also reduces the drug's solubility in the medium can mitigate this effect. |
Experimental Protocols & Data
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)[11]
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
USP Dissolution Apparatus II
Procedure:
-
Accurately weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 drug-to-polymer ratio).
-
Dissolve both components in a suitable volume of a 1:1 DCM:Methanol co-solvent in a round-bottom flask.
-
Ensure complete dissolution by gentle vortexing or sonication.[6][13]
-
Evaporate the solvent under reduced pressure using a rotary evaporator with a water bath set to 40°C.
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it to a fine powder.
-
Perform dissolution testing on the resulting powder compared to the pure drug.
Expected Outcome Data:
| Formulation | Sink Condition Medium (pH 6.8 buffer) | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min |
| Pure this compound | 900 mL | 8% | 15% |
| 1:4 Solid Dispersion (PVP K30) | 900 mL | 65% | 88% |
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution profiles of different this compound formulations.
Procedure:
-
Prepare 900 mL of simulated intestinal fluid (pH 6.8) as the dissolution medium.[9]
-
De-aerate the medium and place it in the vessels of a USP Dissolution Apparatus II (Paddle Apparatus).
-
Maintain the temperature at 37 ± 0.5°C and set the paddle speed to 75 RPM.
-
Place an amount of formulation equivalent to 10 mg of this compound into each vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the filtrate for this compound concentration using a validated HPLC method.
Visualized Workflows and Relationships
Logical Relationship: Bioavailability Pathway
The following diagram illustrates the critical path from oral administration to systemic drug availability, highlighting the hurdles of solubility and permeability that this compound must overcome.
Caption: The relationship between solubility, dissolution, and bioavailability.
Experimental Workflow: Formulation Strategy Selection
This workflow provides a systematic approach for selecting and optimizing a formulation to enhance the oral bioavailability of this compound.
Caption: A workflow for selecting a solubility enhancement strategy.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular Approaches to Lankacidin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Lankacidinol A Synthesis Stereocontrol: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of Lankacidinol A and its analogs, navigating the molecule's complex stereochemical landscape is a primary challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. How can the C4 and C5 stereocenters of the δ-lactone ring be selectively controlled?
Controlling the stereochemistry at the C4 and C5 positions is a critical challenge that has led to the structural revision of related lankacidin natural products.[1][2] A modular approach, where the fragment containing these centers is synthesized separately, allows for the targeted formation of specific diastereomers. The Seiple group, for instance, has demonstrated the use of stereoselective aldol (B89426) reactions to achieve the desired syn or anti relationships.[1]
For example, a TiCl4-mediated syn-selective aldol reaction between aldehyde 1 and imide 2 can provide the (4S, 5R)-syn-aldol product with high diastereoselectivity.[1] Conversely, other aldol methodologies could be employed to access different stereoisomers.
2. What strategies can be used to address the instability of the β-keto-δ-lactone core during synthesis?
The β-keto-δ-lactone moiety in lankacidins is prone to degradation under both acidic and basic conditions.[1] A successful strategy to circumvent this instability is to introduce this functionality at a late stage of the synthesis.[1][3] The Dieckmann cyclization of a macrocyclic precursor has proven to be an effective method for forming the β-keto-δ-lactone ring just before the final deprotection steps.[1][4] This approach minimizes the number of reactions the sensitive core is subjected to.
3. How was the initial misassignment of the C4 stereochemistry of 2,18-seco-lankacidinol B corrected?
The correction of the C4 stereochemistry of 2,18-seco-lankacidinol B from the initially proposed R configuration to the correct S configuration was achieved through total synthesis.[5][6] By synthesizing stereochemically diverse variants of the molecule and comparing their NMR spectra to that of the natural product, researchers were able to definitively establish the correct structure.[5] This highlights the power of chemical synthesis as a tool for structural verification of complex natural products.[2]
4. What is a reliable method for constructing the 4-oxazolidinone (B12829736) ring found in 2,18-seco-Lankacidinol A?
The Hong group reported a concise method for constructing the 4-oxazolidinone ring of 2,18-seco-Lankacidinol A, which also involved a structural revision of the natural product.[7][8] Their approach features an acid-promoted intramolecular transacetalization of an N-lactoyl-O-methyl-N,O-acetal.[7][8] This key step efficiently forms the desired heterocyclic ring system.
Troubleshooting Guides
Issue: Low diastereoselectivity in the aldol reaction to set the C4/C5 stereocenters.
-
Possible Cause: Suboptimal choice of Lewis acid or reaction conditions.
-
Troubleshooting Steps:
-
Lewis Acid Screening: The choice of Lewis acid can significantly impact the diastereoselectivity. If TiCl4 is giving poor results, consider screening other Lewis acids such as Sn(OTf)2, MgBr2·OEt2, or various boron enolates.
-
Temperature Control: Aldol reactions are often sensitive to temperature. Ensure precise temperature control, and consider running the reaction at lower temperatures (e.g., -78 °C to -40 °C) to enhance selectivity.
-
Chiral Auxiliary: Employing a chiral auxiliary, such as an Evans oxazolidinone, on the nucleophilic partner can provide high levels of stereocontrol.[1]
-
Issue: Poor yields in the late-stage Dieckmann cyclization to form the β-keto-δ-lactone.
-
Possible Cause: Steric hindrance in the macrocyclic precursor or inappropriate base/reaction conditions.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. If LiHMDS gives low yields[1], consider other bases such as NaH, KHMDS, or NaOtBu. The counterion can influence the aggregation state and reactivity of the enolate.
-
Solvent and Temperature: Varying the solvent (e.g., from THF to toluene) and reaction temperature can affect the outcome.
-
Substrate Conformation: The conformation of the macrocyclic precursor may disfavor the cyclization. Molecular modeling could provide insights into more favorable conformations and guide the redesign of the precursor if necessary.
-
Quantitative Data Summary
Table 1: Diastereoselectivity of Aldol Reactions in Lankacidin Synthesis
| Aldol Reaction Type | Aldehyde | Nucleophile | Lewis Acid/Conditions | Diastereomeric Ratio (d.r.) | Yield | Reference |
| TiCl4-mediated syn-aldol | 117 | 132 | TiCl4, DIPEA, CH2Cl2, -78 °C | >20:1 | 93% | [1] |
| Evans syn-aldol | 117 | (S)-132 | Sn(OTf)2, DIPEA, CH2Cl2, -20 °C | >20:1 | High | [1] |
Table 2: Yields of Key Late-Stage Reactions
| Reaction | Substrate | Conditions | Product | Yield | Reference |
| Dieckmann Cyclization | Macrocycle 145 | NaH, THF, 0 °C to rt | Cyclized Product | 30% (over 2 steps with methylation) | [1] |
| Dieckmann Cyclization | Macrocycle | LiHMDS | Cyclized Product 143 | 5% | [1] |
| Global Desilylation | Silyl-protected 146 | HF•pyridine, THF | (2R,4S,5R)-iso-lankacidinol | 95% | [1] |
Experimental Protocols
Protocol 1: TiCl4-Mediated syn-Selective Aldol Reaction [1]
-
To a solution of imide 132 in dry CH2Cl2 at 0 °C, add TiCl4 (1.1 eq) dropwise.
-
After stirring for 5 minutes, add DIPEA (1.2 eq). The solution should turn a deep red color.
-
Cool the reaction mixture to -78 °C and stir for 30 minutes.
-
Add a solution of aldehyde 117 in CH2Cl2 dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with CH2Cl2.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the syn-aldol product 137 .
Protocol 2: Late-Stage Dieckmann Cyclization and Methylation [1]
-
To a solution of the macrocyclic precursor 145 in THF at 0 °C, add NaH (60% dispersion in mineral oil, 5.0 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add MeI (10 eq) and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the methylated β-keto-δ-lactone.
Visualizations
Caption: A modular workflow for this compound synthesis.
Caption: Troubleshooting logic for Dieckmann cyclization.
References
- 1. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Strategies to increase the chemical stability of lankacidin derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lankacidin derivatives. The focus is on strategies to address the inherent chemical instability of this promising class of antibiotics.
Troubleshooting Guides
Problem: Rapid degradation of my lankacidin derivative in solution.
Possible Cause 1: Acidic or Basic Conditions. The β-keto-δ-lactone core of lankacidins is highly susceptible to degradation under both acidic and basic conditions.[1][2]
-
Troubleshooting Steps:
-
pH Monitoring: Ensure the pH of your experimental solution is maintained within a neutral range (pH 6.5-7.5) for maximal stability.
-
Buffer Selection: Use appropriate buffer systems, such as phosphate (B84403) buffers, to maintain a stable pH.[3]
-
Avoid Extreme pH: During experimental workups and purification, avoid prolonged exposure to strong acids or bases.
-
Possible Cause 2: Inherent Instability of the β-keto-δ-lactone Core. The core structure of lankacidin is prone to degradation through pathways like β-elimination.[4]
-
Troubleshooting Steps:
-
Structural Modification: Consider synthesizing derivatives with increased stability. A key strategy is the introduction of a methyl group at the C4 position, which has been shown to suppress β-elimination and enhance chemical stability.[1][4][5]
-
Temperature Control: Perform experiments at lower temperatures whenever possible to reduce the rate of degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for lankacidin derivatives?
A1: The chemical instability of lankacidin derivatives primarily stems from the reactive β-keto-δ-lactone core. The main degradation pathways are:
-
Acid-Catalyzed Degradation: Under mild acidic conditions, the 17-membered macrocycle can open via cleavage of the C2-C18 bond.[1][2]
-
Base-Catalyzed Degradation: In basic conditions, the β-keto-δ-lactone motif can undergo fragmentation through decarboxylation.[1][2]
-
Retro-oxa-Michael/oxa-Michael Addition: This process can lead to epimerization at the C5 position, resulting in the formation of isomers like iso-lankacidinol.[1]
Q2: How can I improve the chemical stability of my lankacidin derivatives through structural modification?
A2: A proven strategy to enhance the chemical stability of lankacidin derivatives is the introduction of a methyl group at the C4 position of the β-keto-δ-lactone core.[1][5] This modification is intended to suppress the β-elimination process, a key degradation pathway.[4] The increased stability provided by the C4-methyl group can facilitate more demanding chemical reactions, such as macrocyclization, during synthesis.[1]
Q3: Are there any prodrug strategies to enhance the stability of lankacidin derivatives?
A3: While specific prodrug strategies for lankacidins are not extensively documented in current literature, general principles can be applied to mask the labile β-keto-δ-lactone moiety. Potential approaches could involve the formation of derivatives that are enzymatically or chemically cleaved in vivo to release the active lankacidin. This is a common strategy to improve the stability and pharmacokinetics of various drugs.
Q4: What formulation strategies can be employed to minimize the degradation of lankacidin derivatives?
A4: To minimize degradation, formulation strategies should focus on protecting the derivative from environmental factors that accelerate degradation. These can include:
-
pH Control: Formulating the drug in a buffered solution at an optimal, near-neutral pH is critical.[3]
-
Lyophilization (Freeze-Drying): For solid dosage forms, lyophilization can enhance stability by removing water, which can participate in hydrolytic degradation.[6]
-
Encapsulation: Microencapsulation can provide a physical barrier against environmental factors.[6]
-
Use of Excipients:
-
Protective Packaging: Using light-resistant and moisture-proof packaging is essential.[3]
Experimental Protocols
Protocol 1: Synthesis of a C4-Methyl Lankacidin Derivative
This protocol is a summarized workflow based on the modular synthesis approach described in the literature.[1] It involves the synthesis of two key fragments followed by their coupling and macrocyclization.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
Validation & Comparative
A comprehensive analysis of the structural reassignment of 2,18-seco-lankacidinol A, 2,18-seco-lankacidinol B, and iso-lankacidinol, backed by synthetic chemistry and spectroscopic evidence, provides critical insights for researchers in natural product chemistry and drug development. This guide compares the originally proposed and revised structures, presents the key experimental data that necessitated these changes, and details the methodologies for the pivotal experiments.
Key Structural Reassignments
Recent investigations, primarily leveraging total synthesis and detailed spectroscopic analysis, have led to the structural revision of several lankacidinol-related natural products. These corrections are crucial for a precise understanding of their structure-activity relationships and for guiding future synthetic and medicinal chemistry efforts.
2,18-seco-Lankacidinol A: From Macrocyclic Hemiaminal to Oxazolidinone
The structure of 2,18-seco-lankacidinol A, initially reported as a macrocyclic hemiaminal, has been revised to contain a 4-oxazolidinone (B12829736) ring. This significant revision was driven by a total synthesis approach inspired by a reconsidered biosynthetic pathway.
2,18-seco-Lankacidinol B: A Stereochemical Correction at C4
The structural reassignment of 2,18-seco-lankacidinol B involved the inversion of the stereocenter at the C4 position from the initially proposed R configuration to the S configuration. This was unequivocally proven through the synthesis of all four possible diastereomers and a meticulous comparison of their nuclear magnetic resonance (NMR) spectra with that of the natural product. The 1H and 13C NMR spectra of the synthesized (4S, 5R)-diastereomer were identical to those of the isolated compound.
iso-Lankacidinol: Revision of C2 and C5 Stereocenters
The initially proposed structure of iso-lankacidinol has also been revised, with corrections to the stereochemistry at both the C2 and C5 positions. This reassignment was proposed based on mechanistic considerations of its formation, favoring a retro-Mannich/Mannich cascade over a retro-Michael/Michael reaction, and was confirmed through total synthesis.
Comparative Data
The following tables summarize the key comparative data that led to the structural reassignments.
Table 1: Comparison of 1H NMR Data for 2,18-seco-Lankacidinol B Diastereomers
| Proton | Originally Proposed (4R, 5R) (Calculated/Predicted) | Revised Structure (4S, 5R) (Experimental) | Other Diastereomers |
| H-4 | - | δ 4.25 (m) | - |
| H-5 | - | δ 3.80 (dq, J = 9.0, 6.2 Hz) | - |
| H-20 (Me) | - | δ 1.25 (d, J = 6.2 Hz) | - |
| Note: Specific chemical shift and coupling constant values for the originally proposed structure of 2,18-seco-lankacidinol B are not available as it was not the correct structure. The data presented for the revised structure is from the synthetic compound that matched the natural product. |
Table 2: Biological Activity of Lankacidin Analogs
| Compound | Cell Line/Organism | Activity | IC50 / MIC |
| 2,18-seco-Lankacidinol A | A549 (Human Lung Carcinoma) | Cytotoxic | Data not available |
| PC-3 (Human Prostate Carcinoma) | Cytotoxic | Data not available | |
| Revised 2,18-seco-Lankacidinol B | Gram-positive bacteria | Weak to no antibacterial activity | > 64 µg/mL |
| Gram-negative bacteria | Weak to no antibacterial activity | > 64 µg/mL | |
| Lankacidin C | Various Gram-positive bacteria | Antibacterial | Potent, comparable to erythromycin |
| L1210 leukemia, B16 melanoma | Antitumor | Active | |
| The cytotoxic activities of 2,18-seco-lankacidinol A were reported upon its isolation, but specific IC50 values were not provided in the initial publication.The antibacterial screening of the revised 2,18-seco-lankacidinol B and its other diastereomers showed minimal activity. |
Experimental Protocols
The structural reassignments were made possible through rigorous chemical synthesis and spectroscopic analysis. Below are detailed methodologies for key experiments.
Synthesis of (4S, 5R)-2,18-seco-Lankacidinol B
The successful synthesis of the correct diastereomer of 2,18-seco-lankacidinol B was a critical step in its structural revision. A convergent approach was employed, involving the synthesis of two key fragments followed by their coupling.
1. Synthesis of the "Left-Half" Aldehyde:
-
An Evans syn-aldol reaction between a chiral N-acyloxazolidinone and an appropriate aldehyde was used to establish the desired C4 and C5 stereochemistry.
-
The resulting aldol (B89426) adduct was then converted in several steps to the aldehyde fragment corresponding to the C1-C10 portion of the molecule.
2. Synthesis of the "Right-Half" Vinyl Stannane (B1208499):
-
The C11-C21 fragment was prepared from a commercially available starting material.
-
Key steps included an asymmetric allylation and the introduction of a vinyl stannane moiety for the subsequent cross-coupling reaction.
3. Stille Cross-Coupling and Deprotection:
-
The "left-half" aldehyde and the "right-half" vinyl stannane were coupled using a palladium catalyst (e.g., Pd(PPh3)4).
-
Following the cross-coupling, a global deprotection of the silyl (B83357) protecting groups yielded the final product,
Validating the Ribosome as the Biological Target of Lankacidinol A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of the bacterial ribosome as the biological target of Lankacidinol A, a member of the lankacidin class of antibiotics. It offers a comparative analysis of this compound with other ribosome-targeting agents, supported by experimental data and detailed methodologies.
Introduction to this compound and its Presumed Target
This compound belongs to the lankacidin family of polyketide antibiotics produced by Streptomyces rochei. These compounds have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. Initial studies and structural similarities to other known macrolide antibiotics strongly suggested that the primary mechanism of action for lankacidins is the inhibition of bacterial protein synthesis. Subsequent research has pinpointed the specific target as the 50S large ribosomal subunit, where these antibiotics bind to the peptidyl transferase center (PTC) and interfere with peptide bond formation[1][2]. This guide delves into the experimental methodologies used to validate this crucial interaction.
Comparative Analysis of Ribosome Inhibition
The efficacy of this compound and its analogs in inhibiting protein synthesis can be quantitatively assessed and compared with other known ribosome inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric used in these comparisons.
| Compound | Target Site on Ribosome | In Vitro Translation Inhibition IC50 (µM) | Bacterial Strain Example | Reference |
| This compound | Peptidyl Transferase Center (PTC) | Data not publicly available | Staphylococcus aureus | [2] |
| Lankacidin C | Peptidyl Transferase Center (PTC) | ~0.32 | Staphylococcus aureus 70S ribosomes | [2] |
| Erythromycin | Nascent Peptide Exit Tunnel (NPET) | 0.5 - 5 | Escherichia coli | [3] |
| Chloramphenicol | Peptidyl Transferase Center (PTC) | 1 - 10 | Escherichia coli | [4] |
| Puromycin | A-site of PTC (aminoacyl-tRNA analog) | Varies with substrate concentration | General protein synthesis inhibitor | [5] |
Experimental Protocols for Target Validation
Validating the biological target of an antibiotic like this compound involves a multi-pronged approach, employing biochemical, genetic, and biophysical methods.
In Vitro Translation (IVT) Inhibition Assay
This is a direct biochemical method to assess the inhibitory effect of a compound on protein synthesis in a cell-free system. A common approach utilizes a luciferase reporter gene.
Objective: To determine the concentration-dependent inhibition of protein synthesis by this compound.
Principle: A bacterial cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is programmed with an mRNA encoding a reporter protein, such as firefly luciferase. The activity of the synthesized luciferase is measured via its light-emitting reaction with luciferin. A decrease in luminescence in the presence of the test compound indicates inhibition of protein synthesis.
Detailed Protocol:
-
Preparation of Bacterial Cell-Free Extract (e.g., E. coli S30 extract):
-
Grow a culture of E. coli (e.g., MRE600 strain) to mid-log phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., S30 buffer: 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g to pellet cell debris. The supernatant is the S30 extract.
-
Perform a pre-incubation step to degrade endogenous mRNA.
-
-
In Vitro Translation Reaction Setup:
-
Prepare a master mix containing the S30 extract, an energy source (ATP, GTP), amino acids, and the luciferase reporter mRNA.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a fixed volume of the master mix to each well.
-
Add the this compound dilutions to the wells, ensuring the final solvent concentration is consistent across all wells and does not exceed 1%. Include a no-drug control (solvent only) and a no-mRNA control (background).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Add the luciferase substrate (luciferin) to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-mRNA control) from all readings.
-
Normalize the data to the no-drug control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Affinity Chromatography-based Target Identification
This method aims to physically isolate the molecular target of this compound from a complex mixture of bacterial proteins.
Objective: To identify the bacterial protein(s) that directly bind to this compound.
Principle: this compound is chemically modified to be immobilized on a solid support (e.g., agarose (B213101) beads), creating an "affinity matrix." A bacterial cell lysate is then passed over this matrix. Proteins that bind to this compound will be retained on the matrix, while non-binding proteins will flow through. The bound proteins can then be eluted and identified, typically by mass spectrometry.
Detailed Protocol:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., an amine or carboxyl group) suitable for covalent coupling to the affinity matrix. It is crucial that this modification does not abrogate its biological activity.
-
Couple the this compound derivative to activated agarose beads (e.g., NHS-activated Sepharose).
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Preparation of Bacterial Lysate:
-
Grow a large culture of the target bacterium (e.g., Staphylococcus aureus).
-
Harvest the cells and lyse them using methods that preserve protein integrity (e.g., sonication or enzymatic lysis).
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Chromatography:
-
Pack the this compound-coupled beads into a chromatography column.
-
Equilibrate the column with a binding buffer.
-
Load the bacterial lysate onto the column and allow it to flow through slowly to facilitate binding.
-
Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the specifically bound proteins using a competitive ligand (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or ionic strength) to disrupt the binding.
-
Collect the eluted fractions and concentrate the proteins.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS). The ribosomal proteins of the 50S subunit would be expected to be identified.
-
Genetic Validation of the Target
Genetic methods provide in vivo evidence for the target of an antibiotic by studying how mutations in the host's genes affect its susceptibility.
Objective: To demonstrate that mutations in the ribosomal genes confer resistance to this compound.
Principle: Bacteria that are resistant to an antibiotic often have mutations in the gene that encodes the drug's target. By selecting for mutants that can grow in the presence of this compound and then sequencing their genomes, it is possible to identify the gene(s) responsible for resistance.
Detailed Protocol:
-
Selection of Resistant Mutants:
-
Grow a large population of a susceptible bacterial strain (e.g., Bacillus subtilis).
-
Plate the bacteria on agar (B569324) containing a concentration of this compound that is inhibitory to the wild-type strain (typically 2-4 times the Minimum Inhibitory Concentration, MIC).
-
Incubate the plates until resistant colonies appear.
-
-
Characterization of Resistant Mutants:
-
Isolate individual resistant colonies and confirm their resistance by re-testing the MIC of this compound.
-
As a control, test the cross-resistance of the mutants to other antibiotics with known mechanisms of action.
-
-
Genomic Analysis:
-
Extract genomic DNA from both the wild-type and the resistant mutant strains.
-
Perform whole-genome sequencing of the resistant mutants.
-
Compare the genome sequences of the resistant mutants to the wild-type sequence to identify mutations.
-
Focus on mutations that are consistently found in independently isolated resistant mutants, particularly in genes encoding ribosomal RNA (e.g., 23S rRNA) or ribosomal proteins of the large subunit.
-
-
Validation of the Resistance-Conferring Mutation:
-
To confirm that the identified mutation is responsible for resistance, introduce the mutation into a susceptible wild-type strain using genetic engineering techniques (e.g., CRISPR-Cas9 or homologous recombination).
-
Verify that the engineered strain exhibits increased resistance to this compound.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of Protein Synthesis Inhibition
Caption: Mechanism of this compound-mediated inhibition of protein synthesis.
Experimental Workflow for Target Validation
Caption: A multi-faceted workflow for validating the biological target of this compound.
Conclusion
The convergence of evidence from biochemical, biophysical, and genetic methodologies provides a robust validation of the bacterial ribosome, specifically the peptidyl transferase center, as the primary biological target of this compound. This comprehensive understanding of its mechanism of action is crucial for the rational design of novel lankacidin derivatives with improved therapeutic properties and for overcoming potential resistance mechanisms. The experimental frameworks detailed in this guide offer a solid foundation for researchers engaged in the discovery and development of new antibacterial agents.
References
- 1. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
Structure-Activity Relationship (SAR) of Lankacidinol A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lankacidinol A, a member of the lankacidin family of polyketide antibiotics, presents a compelling scaffold for the development of novel antibacterial agents. These antibiotics act by inhibiting bacterial protein synthesis through binding to the peptidyl transferase center (PTC) of the large ribosomal subunit. This guide provides a comparative analysis of this compound analogs, summarizing their structure-activity relationships (SAR) based on available experimental data.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of this compound and its analogs is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the reported MIC values for key analogs, highlighting the impact of structural modifications on their activity.
| Compound | Modification Highlights | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | H. influenzae (MIC, µg/mL) | Key SAR Insights | Reference |
| This compound | Natural Product | Potent | Potent | Potent | The intact 17-membered macrocycle and the pyruvamide (B1210208) sidechain are crucial for potent antibacterial activity. | |
| 2,18-seco-Lankacidinol B (reassigned structure) | Acyclic (broken macrocycle) | >64 | >64 | 32 | Loss of the macrocyclic structure leads to a significant reduction in activity against Gram-positive bacteria, indicating the macrocycle is essential for proper binding to the ribosomal target. | |
| (4S,5S)-2,18-seco-Lankacidinol B | Acyclic, Stereoisomer of the β-keto-δ-lactone core | >64 | >64 | >64 | Stereochemistry at the β-keto-δ-lactone core influences activity, with alterations leading to a loss of potency. | |
| (4R,5R)-2,18-seco-Lankacidinol B | Acyclic, Stereoisomer of the β-keto-δ-lactone core | >64 | >64 | >64 | Demonstrates that specific stereochemistry of the lactone ring is critical for antibacterial action. | |
| (4S,5R)-2,18-seco-Lankacidinol B | Acyclic, Stereoisomer of the β-keto-δ-lactone core | >64 | >64 | 32 | While still significantly less active than cyclic counterparts, this stereoisomer retains some activity against H. influenzae. | |
| O(2')-acyl derivatives of Lankacidinol | Acylation of the hydroxyl group on the pyruvamide sidechain | Potent (lipophilicity dependent) | Potent (lipophilicity dependent) | - | The intrinsic activity of lankacidinol can be modulated by modifying the lipophilicity of the sidechain, which affects cell penetration. |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, B. subtilis, H. influenzae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Solutions: Prepare a stock solution of each this compound analog. Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strains overnight. Dilute the overnight culture to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted antibiotic. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
In Vitro Translation (IVT) Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract system for in vitro transcription-translation
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (containing a radiolabeled amino acid like [35S]-methionine if measuring by radioactivity)
-
This compound analogs
-
Reaction buffer and energy source (ATP, GTP)
-
Scintillation counter or appropriate detection system for the reporter protein
Procedure:
-
Reaction Setup: In a reaction tube, combine the E. coli S30 extract, reaction buffer, amino acid mixture, and the DNA template.
-
Addition of Inhibitor: Add the this compound analog at various concentrations to the reaction tubes. Include a no-inhibitor control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation to occur.
-
Measurement of Protein Synthesis: Quantify the amount of newly synthesized protein. If using a radiolabeled amino acid, this can be done by precipitating the protein, collecting it on a filter, and measuring the radioactivity using a scintillation counter. If using a reporter enzyme, its activity can be measured using a specific substrate and a spectrophotometer or luminometer.
-
Data Analysis: The percentage of inhibition of protein synthesis is calculated by comparing the results from the wells with the inhibitor to the control well without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
Mandatory Visualization
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
The primary mechanism of action of this compound and its analogs is the inhibition of protein synthesis at the ribosomal level. The following diagram illustrates this process.
Caption: Mechanism of action of this compound analogs on the bacterial ribosome.
Experimental Workflow: MIC Determination
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound analogs.
Caption: Workflow for the Broth Microdilution MIC Assay.
Logical Relationship: Key SAR Findings
The following diagram summarizes the key structure-activity relationship findings for this compound analogs.
A Comparative Guide to the Efficacy of Synthetic vs. Natural Lankacidinol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of synthetically produced Lankacidinol A and its naturally occurring counterpart. The information presented herein is compiled from peer-reviewed studies to aid in research and development decisions. While direct head-to-head comparative studies are limited, this guide synthesizes available data on their antibacterial, antitumor, and immunosuppressive activities.
Data Summary
The following tables summarize the available quantitative data for natural and synthetic lankacidin compounds. It is important to note that much of the research on synthetic lankacidins has focused on derivatives and stereochemical isomers, rather than a direct replication of the natural product for efficacy comparison.
Table 1: Antibacterial Activity of Lankacidin Derivatives
| Compound | Organism | MIC (µg/mL) | Source |
| Natural Lankacidin C | Staphylococcus aureus | - | [1] |
| Natural Lankacidinol | Micrococcus luteus | - | [1] |
| Natural 2,18-seco-Lankacidinol B | M. luteus, B. subtilis, S. aureus | Reported Activity | [1] |
| Synthetic 2,18-seco-Lankacidinol B (revised structure) and derivatives | Gram-positive and Gram-negative bacteria | Varied | [2][3] |
Table 2: Antitumor Activity of Lankacidin Compounds
| Compound | Cell Line | Activity Metric | Result | Source |
| Natural Lankacidin C | L1210 leukemia, B16 melanoma, 6C3HED/OG lymphosarcoma | - | Exhibited activity | [1] |
| Natural 2,18-seco-Lankacidinol A & B | PC-3 and A549 cancer cell lines | - | Reported antitumor activities | [1] |
| Lankacidin C | HeLa, T47D | IC50 | Provided in study | [4] |
| Lankacidin C derivatives | Ascites 6C3HED/OG lymphosarcoma, L1210 leukemia | - | Considerable antitumor activity | [5] |
Table 3: Immunosuppressive Activity of Lankacidin-Group Antibiotics
| Compound | Assay | Effect | Source |
| Lankacidin C and derivatives | Graft vs Host Reaction | Reduction of activity with modification | [5] |
| Lankacidin-group antibiotics | Antibody Formation | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.
Antibacterial Activity Assessment (Minimum Inhibitory Concentration - MIC)
A standard method to determine the MIC of an antimicrobial agent is the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a broth medium (e.g., Mueller-Hinton Broth). The culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of this compound Solutions: A stock solution of this compound (either natural or synthetic) is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using the broth medium to achieve the desired concentration range.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vitro Translation (IVT) Assay
This assay assesses the ability of a compound to inhibit protein synthesis by the bacterial ribosome.[1]
-
Reaction Mixture: The assay is typically performed using a commercially available E. coli S30 extract system for circular DNA. The reaction mixture contains the S30 extract, amino acids, and a plasmid DNA template encoding a reporter protein (e.g., luciferase).
-
Compound Addition: The synthetic lankacidin derivatives are added to the reaction mixture at a specific concentration (e.g., 10 µM).[1]
-
Incubation: The reaction is incubated at 37°C for a specified time to allow for transcription and translation to occur.
-
Measurement of Protein Synthesis: The amount of reporter protein synthesized is quantified. For luciferase, this is done by adding the appropriate substrate and measuring the resulting luminescence with a luminometer. The percentage of inhibition is calculated relative to a control reaction without the compound.
Cell Viability Assay (Antitumor Activity)
The effect of lankacidins on the viability of cancer cell lines can be measured using various methods, such as the MTT or MTS assay.
-
Cell Culture: Cancer cell lines (e.g., HeLa, T47D) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of the lankacidin compound for a specified duration (e.g., 48, 72, or 96 hours).[4] A vehicle control (e.g., DMSO) is also included.
-
Viability Measurement: After the treatment period, a reagent such as MTT or MTS is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product. The absorbance of the formazan is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental processes related to the study of this compound.
Caption: Proposed mechanism of antibacterial action for lankacidins.
Caption: Lankacidin's antitumor mechanism via microtubule stabilization.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
The available literature indicates that lankacidin-group antibiotics, including this compound and its derivatives, are a promising class of molecules with diverse biological activities. Synthetic chemistry has played a crucial role in elucidating structure-activity relationships and has enabled the creation of novel analogs.[6][7] However, a direct, comprehensive comparison of the efficacy of synthetically produced this compound versus its natural counterpart is not yet available. Such studies would be invaluable for the scientific community and for guiding future drug development efforts. The antitumor activity of lankacidins is suggested to be due to microtubule stabilization, similar to the mechanism of paclitaxel.[4][8] Further research is warranted to fully explore the therapeutic potential of both natural and synthetic lankacidins.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor and immunosuppressive activities of lankacidin-group antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Lankacidin-Producing Streptomyces Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genomics of lankacidin-producing Streptomyces strains, offering insights into their biosynthetic potential and regulatory mechanisms. The data presented is compiled from publicly available research to facilitate further investigation and drug development efforts.
Genomic Comparison of Lankacidin Producers
The following table summarizes the key genomic features of two representative lankacidin-producing actinomycete strains: Streptomyces rochei and Kitasatospora griseola. While both are known to produce lankacidin, their genomic architectures exhibit notable differences.
| Feature | Streptomyces rochei 7434AN4 | Kitasatospora griseola JNUCC 62 |
| Genome Size (Mb) | ~8.09 (chromosome) + 0.18 (plasmid) | 8.31 |
| GC Content (%) | 72.62 (chromosome), 69.08 (plasmid) | 72.8 |
| Number of Coding Sequences (CDS) | Not explicitly stated for the entire genome, but the lankacidin gene cluster is on a plasmid. | 7265 |
| Lankacidin Gene Cluster (lkc) Location | Giant linear plasmid pSLA2-L[1] | Chromosome |
| lkc Cluster Size (kb) | ~31[1] | Not explicitly stated, but identified as a lankacidin-type cluster. |
| Key Biosynthetic Genes | PKS/NRPS hybrid (lkcA), Type I PKS genes, flavin-dependent amine oxidase (LkcE)[1] | Homologous lankacidin-type biosynthetic gene cluster identified.[2] |
| Number of Biosynthetic Gene Clusters (BGCs) | 33 identified in strain A144 | 30 |
Lankacidin Biosynthesis and Regulation
The biosynthesis of the 17-membered macrocyclic antibiotic lankacidin is a complex process involving a modular-iterative mixed polyketide synthase and non-ribosomal peptide synthetase (PKS/NRPS) system. The biosynthetic gene cluster, lkc, is notably found on a giant linear plasmid (pSLA2-L) in Streptomyces rochei 7434AN4.[1] A key step in its formation is the cyclization of an acyclic intermediate, a reaction catalyzed by the flavin-dependent amine oxidase, LkcE.[1]
The regulation of lankacidin production is tightly controlled by a sophisticated signaling cascade. The production is induced by small diffusible signaling molecules, SRB1 and SRB2, which belong to the butenolide class of autoregulators. This signaling pathway involves Streptomyces antibiotic regulatory proteins (SARPs) that act as transcriptional activators for the lankacidin biosynthetic genes.
Below are diagrams illustrating the lankacidin biosynthetic pathway and the proposed regulatory cascade.
Experimental Protocols
This section outlines a general workflow for the comparative genomics of lankacidin-producing Streptomyces strains, based on methodologies reported in the literature.[3][4][5][6]
1. Strain Cultivation and Genomic DNA Extraction
-
Cultivation: Inoculate the desired Streptomyces strain into a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking for 3-5 days.
-
DNA Extraction: Harvest the mycelia by centrifugation. Lyse the cells using a combination of lysozyme (B549824) and proteinase K treatment. Extract high-quality genomic DNA using a standard phenol-chloroform method or a commercial genomic DNA purification kit. The quality and quantity of the extracted DNA should be assessed via agarose (B213101) gel electrophoresis and spectrophotometry.
2. Genome Sequencing, Assembly, and Annotation
-
Sequencing: Perform whole-genome sequencing using a combination of short-read (e.g., Illumina) and long-read (e.g., PacBio or Oxford Nanopore) technologies to ensure high-quality, complete genome assemblies.
-
Assembly: Assemble the sequencing reads de novo using assemblers such as SPAdes for Illumina data or HGAP/Canu for long-read data. A hybrid assembly approach is often beneficial.
-
Annotation: Annotate the assembled genome using pipelines like the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or RAST. Functional annotation can be further refined using databases such as COG and KEGG.
3. Comparative Genomic Analysis
-
Phylogenetic Analysis: Construct a whole-genome-based phylogenetic tree to determine the evolutionary relationships between the strains. This can be done using tools like GToTree, which utilizes a set of single-copy core genes.[4] For finer resolution among closely related species, multi-locus sequence analysis (MLSA) of housekeeping genes (atpD, gyrB, recA, rpoB, trpB) can be employed.[4]
-
Average Nucleotide Identity (ANI): Calculate the ANI between genomes to delineate species boundaries. Tools such as FastANI can be used for this purpose.
-
Biosynthetic Gene Cluster (BGC) Mining: Identify and annotate secondary metabolite BGCs, including the lankacidin cluster, using software like antiSMASH. Compare the organization, gene content, and sequence similarity of the lkc clusters across the different strains.
-
Pan-genome Analysis: For a larger set of strains, perform a pan-genome analysis to identify the core, accessory, and unique genes within the group. This can provide insights into the genomic diversity and adaptive potential of lankacidin-producing Streptomyces.
The following diagram illustrates a typical workflow for comparative genomics of Streptomyces.
References
- 1. Cyclization mechanism for the synthesis of macrocyclic antibiotic lankacidin in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genomic and Metabolomic Characterization of Kitasatospora griseola JNUCC 62 from Mulyeongari Oreum and Its Cosmeceutical Potential [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Complete Genome Sequence of Two Deep-Sea Streptomyces Isolates from Madeira Archipelago and Evaluation of Their Biosynthetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Genomic Insights into Secondary Metabolism Biosynthetic Gene Cluster Distributions of Marine Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Lankacidinol A: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Lankacidinol A, a polyketide antibiotic. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, building on a foundation of trust in responsible chemical handling.
This compound is known to be unstable under both mild acidic and basic conditions, a characteristic that can be leveraged for its degradation prior to disposal[1][2]. However, as with any biologically active compound, direct disposal into the sanitary sewer system is not recommended without deactivation. Stock solutions of antibiotics, which are typically at higher concentrations, should be treated as hazardous chemical waste[3].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. The following are general safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.
-
Ventilation: All handling and disposal procedures should be carried out in a certified chemical fume hood to prevent inhalation of any aerosols or dust.
-
Spill Management: In case of a spill, contain the material and decontaminate the area according to your laboratory's standard operating procedures for antibiotic spills.
Disposal of this compound Waste
The appropriate disposal method for this compound depends on its concentration and the nature of the waste stream (e.g., dilute solutions from cell culture, unused stock solutions).
Given the instability of this compound, chemical degradation is a viable option for dilute aqueous solutions.
Experimental Protocol for Chemical Degradation:
-
Acidic or Basic Hydrolysis:
-
To a stirring solution of this compound, slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to lower the pH to approximately 2, or a dilute solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) to raise the pH to approximately 12.
-
Allow the solution to stir at room temperature for a minimum of 24 hours in a fume hood to ensure complete degradation of the macrocyclic structure[1][2].
-
-
Neutralization:
-
After the degradation period, neutralize the solution by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or dilute HCl for basic solutions) until the pH is between 6 and 8.
-
-
Final Disposal:
-
Once neutralized, the solution may be eligible for drain disposal with copious amounts of running water, provided it does not contain any other hazardous materials and is in accordance with local regulations and institutional EHS policies[4][5]. Always check with your EHS office before drain disposal.
-
Concentrated solutions and solid this compound are considered hazardous chemical waste and must be disposed of accordingly[3].
Procedure for Hazardous Waste Collection:
-
Containerization:
-
Collect all concentrated this compound solutions and solid waste in a designated, properly labeled, and leak-proof hazardous waste container.
-
Ensure the container is compatible with the chemical waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste contractor through your institution's EHS office[6].
-
Summary of Disposal Procedures
| Waste Type | Recommended Disposal Method |
| Dilute Aqueous Solutions | 1. Chemical degradation via acidic or basic hydrolysis. 2. Neutralization to a pH of 6-8. 3. Consult EHS for approval of drain disposal with copious water, or collect as hazardous waste. |
| Concentrated Solutions and Solid Waste | 1. Collect in a designated and properly labeled hazardous waste container. 2. Store in a satellite accumulation area. 3. Dispose of through your institution's licensed hazardous waste management service. |
| Contaminated Labware (non-sharp) | 1. Decontaminate by soaking in a 10% bleach solution or a suitable chemical disinfectant. 2. After decontamination, dispose of in the regular laboratory trash, unless otherwise directed by institutional policy. |
| Contaminated Sharps | 1. Place directly into a designated sharps container without decontamination. 2. Dispose of the sharps container through your institution's biohazardous or chemical waste stream, as appropriate. |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lankacidinol | C25H35NO7 | CID 121225227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Lankacidinol A
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling Lankacidinol A, particularly in its powdered form. The following table summarizes recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety goggles or face shield | Double nitrile gloves | Disposable gown over a lab coat | NIOSH-approved respirator (e.g., N95) within a chemical fume hood or ventilated enclosure |
| Preparing Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Work in a well-ventilated area or chemical fume hood |
| Handling Dilute Solutions | Safety glasses | Nitrile gloves | Lab coat | Standard laboratory ventilation |
| Spill Cleanup | Safety goggles | Heavy-duty gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator appropriate for the scale of the spill |
| Waste Disposal | Safety glasses | Nitrile gloves | Lab coat | Standard laboratory ventilation |
Handling and Operational Plan
Adherence to a strict operational workflow is crucial for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
Experimental Protocol: Handling this compound Powder
This protocol outlines the steps for safely weighing and preparing a stock solution of this compound.
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment: analytical balance, spatulas, weighing paper, vials, and solvent.
-
Don all required PPE as specified in the table above for "Weighing and Aliquoting Powder."
-
-
Weighing:
-
Place a tared weigh boat or paper on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid creating dust.
-
Close the primary container of this compound immediately after dispensing.
-
-
Solubilization:
-
Carefully add the powder to a pre-labeled vial containing the appropriate solvent.
-
Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
-
Cleanup:
-
Wipe down the balance and surrounding surfaces with a suitable cleaning agent.
-
Dispose of all contaminated disposables (e.g., weigh boat, gloves) in the designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour solutions down the drain.[1][2][3] Stock solutions, which are typically at higher concentrations, are considered hazardous chemical waste and must be disposed of according to institutional guidelines.[3]
-
Decontamination: All non-disposable equipment and surfaces should be decontaminated. The appropriate decontamination procedure will depend on the specific chemical properties of this compound. Consult your institution's safety office for guidance on suitable deactivating agents.
-
Container Disposal: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[4]
Always follow your institution's specific guidelines for hazardous waste disposal. When in doubt, consult your Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
